molecular formula C15H21NO2 B1612850 Methyl 1-benzyl-2-piperidineacetate CAS No. 247259-32-1

Methyl 1-benzyl-2-piperidineacetate

Cat. No.: B1612850
CAS No.: 247259-32-1
M. Wt: 247.33 g/mol
InChI Key: GMACJDSFVJXSTG-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-2-piperidineacetate is a chemical compound built on a piperidine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a prevalent motif in pharmaceuticals and biologically active compounds, known for its versatility and ability to contribute to diverse pharmacological profiles . Piperidine derivatives, as a class, are extensively investigated for their potential to interact with a wide range of biological targets. Computational predictions suggest that such compounds may affect various enzymes, receptors, and transport systems, indicating a broad spectrum of potential research applications . Specifically, research into 1-benzylpiperidine derivatives has shown promise in the development of ligands for neurological targets. For instance, some derivatives are explored as potential inhibitors for enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease research . Other studies highlight piperidine-based compounds being evaluated for their affinity to the serotonin transporter (SERT), suggesting relevance in neuropsychiatric research . The structural features of this compound make it a valuable intermediate for synthesizing more complex molecules for basic scientific research and for screening in various drug discovery programs . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1-benzylpiperidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-15(17)11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMACJDSFVJXSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615977
Record name Methyl (1-benzylpiperidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247259-32-1
Record name Methyl (1-benzylpiperidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 1-benzyl-2-piperidineacetate is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its derivatives are explored for a wide range of biological activities, including as acetylcholinesterase inhibitors for conditions like Alzheimer's disease.[1] The physicochemical properties of such molecules are paramount as they govern their absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing their efficacy and safety. This guide provides a comprehensive overview of the predicted physicochemical properties of Methyl 1-benzyl-2-piperidineacetate and details the standard experimental protocols for their determination.

Chemical Structure and Predicted Core Properties

The postulated structure for Methyl 1-benzyl-2-piperidineacetate is presented below. Based on this structure, we can predict its fundamental properties.

Chemical Structure:

  • IUPAC Name: Methyl 2-(1-benzylpiperidin-2-yl)acetate

  • Molecular Formula: C₁₅H₂₁NO₂

  • SMILES: O=C(OC)CC1N(CC2=CC=CC=C2)CCCC1

A summary of the predicted core physicochemical properties is provided in the table below. These values are estimated based on computational models and data from structurally similar compounds.

PropertyPredicted ValueImportance in Drug Development
Molecular Weight 247.33 g/mol Influences diffusion, bioavailability, and formulation. Generally, lower molecular weight (<500 Da) is preferred for oral absorption (Lipinski's Rule of Five).
logP (Octanol/Water Partition Coefficient) 2.5 - 3.5A measure of lipophilicity. Affects solubility, membrane permeability, and metabolic stability. A balanced logP is crucial for oral absorption.
pKa (Acid Dissociation Constant) 7.5 - 8.5 (for the piperidine nitrogen)Determines the ionization state at a given pH. This impacts solubility, receptor binding, and membrane transport.
Aqueous Solubility Low to moderateAffects dissolution rate and bioavailability. Poor solubility is a major challenge in drug development.
Melting Point Not readily predictable; likely a liquid or low-melting solid at room temperature.Influences solid-state properties, formulation, and stability.
Boiling Point >300 °C (estimated)Relevant for purification and handling of the compound.

Key Physicochemical Parameters and Their Determination

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which significantly influences its pharmacokinetic and pharmacodynamic properties.

Expert Insight: A drug's logP value is a delicate balance. Too low, and it may not effectively cross lipid cell membranes to reach its target. Too high, and it might have poor aqueous solubility, get trapped in fatty tissues, and be rapidly metabolized by the liver. For CNS-active agents, a slightly higher logP is often desirable to facilitate crossing the blood-brain barrier.

Experimental Protocol: Shake-Flask Method

This is the "gold standard" method for logP determination.[2][3]

Methodology:

  • Preparation of Pre-saturated Solvents: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Compound Dissolution: A known amount of Methyl 1-benzyl-2-piperidineacetate is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: A precise volume of the compound-containing phase is mixed with a precise volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is shaken at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol and Water prep2 Dissolve Compound prep1->prep2 exp1 Mix Phases prep2->exp1 exp2 Shake to Equilibrate exp1->exp2 exp3 Centrifuge to Separate exp2->exp3 ana1 Analyze Concentration in Each Phase (HPLC) exp3->ana1 ana2 Calculate logP ana1->ana2

Caption: Workflow for logP determination by the Shake-Flask method.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base. For Methyl 1-benzyl-2-piperidineacetate, the piperidine nitrogen is basic and will be protonated at physiological pH.

Expert Insight: The pKa is crucial for predicting a drug's behavior in different parts of the body. For instance, a basic drug will be more ionized in the acidic environment of the stomach, which can affect its absorption. Understanding the pKa is also vital for developing stable formulations and for predicting potential drug-drug interactions.

Experimental Protocol: Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[2][4][5]

Methodology:

  • Sample Preparation: A precise amount of Methyl 1-benzyl-2-piperidineacetate is dissolved in a suitable solvent (e.g., water or a water-methanol mixture). The ionic strength of the solution is kept constant with an electrolyte like KCl.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using an automated titrator.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This is often calculated using the first or second derivative of the curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Dissolve Compound in Solvent setup2 Calibrate pH Electrode setup1->setup2 titr1 Add Titrant in Increments setup2->titr1 titr2 Record pH at Each Step titr1->titr2 ana1 Plot Titration Curve (pH vs. Volume) titr2->ana1 ana2 Determine Equivalence Point ana1->ana2 ana3 Calculate pKa from Half-Equivalence Point ana2->ana3

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's oral bioavailability. It is typically measured as kinetic or thermodynamic solubility.

Expert Insight: Kinetic solubility is often measured in high-throughput screening to quickly flag problematic compounds.[6] Thermodynamic solubility is a more accurate, time-consuming measurement that is crucial for later stages of drug development and formulation.[6] For a basic compound like Methyl 1-benzyl-2-piperidineacetate, solubility will be pH-dependent, generally being higher at lower pH where the molecule is protonated.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This high-throughput method measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer.[7]

Methodology:

  • Compound Stock Solution: A concentrated stock solution of Methyl 1-benzyl-2-piperidineacetate is prepared in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: An aqueous buffer at the desired pH is dispensed into the wells of a microtiter plate.

  • Compound Addition: A small volume of the DMSO stock is added to the buffer, and the solution is mixed.

  • Precipitation Measurement: The plate is incubated for a set period (e.g., 2 hours), and the amount of precipitate is measured by nephelometry, which detects light scattering by suspended particles.

  • Data Analysis: The solubility is determined as the concentration at which significant precipitation is observed.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep1 Prepare DMSO Stock Solution assay1 Add DMSO Stock to Buffer prep1->assay1 prep2 Dispense Aqueous Buffer into Plate prep2->assay1 assay2 Incubate assay1->assay2 read1 Measure Light Scattering (Nephelometry) assay2->read1 read2 Determine Solubility Threshold read1->read2

Caption: Workflow for kinetic solubility determination by nephelometry.

Computational Tools for Physicochemical Property Prediction

In the absence of experimental data, several in silico tools can provide reliable predictions of physicochemical properties.[8][9][10][11] These tools are invaluable in early-stage drug discovery for triaging and prioritizing compounds for synthesis and testing.

  • ACD/Percepta: A widely used software suite for predicting pKa, logP, logD, and solubility from chemical structure.[8]

  • Schrödinger's QikProp: Predicts a wide range of ADME and physicochemical properties.[9]

  • Simulations Plus' ADMET Predictor: Utilizes artificial neural network models to predict various properties, including those in the Physicochemical & Biopharmaceutical (PCB) Module.[10]

  • ADMETlab 2.0: A free web server for the systematic evaluation of ADMET properties.

Conclusion

While Methyl 1-benzyl-2-piperidineacetate is not a widely characterized compound, its physicochemical properties can be reliably predicted based on its structure and the known properties of related molecules. This guide provides a framework for understanding these crucial parameters and outlines the standard, validated experimental protocols for their determination. For researchers in drug discovery and development, a thorough understanding and early assessment of these properties are essential for making informed decisions and ultimately for the successful development of new therapeutic agents.

References

  • Chemsynthesis. methyl 1-benzyl-2-azetidinecarboxylate. Available from: [Link]

  • PubChem. 1-Benzyl-2-methylpiperazine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl 2-phenyl-2-(piperidin-1-yl)acetate. National Center for Biotechnology Information. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]

  • Coronado-Sarabia, J., et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2022;27(14):4619.
  • Takács-Novák, K., & Avdeef, A. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. 1996;14(11):1405-13.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Google Patents. CN113549007A - Preparation method of piperidine acetate compound.
  • Schrödinger. QikProp. Available from: [Link]

  • PubChem. methyl (S)-phenyl((R)-piperidin-2-yl)acetate. National Center for Biotechnology Information. Available from: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. 2012;2012:195727.
  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

  • ADMETlab 2.0. ADMETlab 2.0. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • Chou, C. C., et al. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS omega. 2021;6(28):18413–18419.
  • Simulations Plus. PCB Module: Accurate Physicochemical Property Predictions. Available from: [Link]

  • ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. Available from: [Link]

  • ScienceDirect. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta. 2017;162:293-299.
  • Evotec. Lipophilicity Services | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • Zafar, S., et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci. 2016;29(5):1741-1746.
  • ResearchGate. Software for the prediction of physicochemical properties. Available from: [Link]

Sources

Methyl 1-benzyl-2-piperidineacetate: Synthetic Scaffold and Pharmacological Gateway to Phenidate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characteristics, synthetic utility, and pharmacological landscape of Methyl 1-benzyl-2-piperidineacetate and its bioactive derivatives.

Content Type: Technical Reference & Medicinal Chemistry Guide Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.

Executive Summary & Chemical Identity

Methyl 1-benzyl-2-piperidineacetate (CAS: Variable based on salt form) represents a critical synthetic intermediate in the development of piperidine-based central nervous system (CNS) stimulants. Structurally, it consists of a piperidine ring substituted at the 2-position with a methyl acetate side chain and at the 1-position (nitrogen) with a benzyl group.

While the molecule itself lacks the potent dopamine transporter (DAT) inhibitory activity characteristic of its downstream derivatives (such as Methylphenidate ), it serves as the foundational "inactive scaffold" upon which high-affinity ligands are constructed.

Structural Deconstruction
  • Core: Piperidine (hexahydropyridine).

  • Position 2 (C2): Methyl acetate group (

    
    ). This flexible side chain is the site of critical modification (alpha-arylation) to generate bioactivity.
    
  • Position 1 (N1): Benzyl group (

    
    ). In synthetic contexts, this acts as a protecting group or a steric modulator. In pharmacological contexts, N-benzylation typically reduces psychostimulant potency compared to the free amine or N-methyl analogs.
    

Synthetic Pathways: Construction and Derivatization

The utility of Methyl 1-benzyl-2-piperidineacetate lies in its role as a divergent point for the synthesis of phenidates (e.g., Methylphenidate, Ethylphenidate) and piperidine alkaloids .

Upstream Synthesis: Assembling the Scaffold

The synthesis of the core scaffold typically proceeds via the reduction of pyridine precursors or ring expansion/contraction methodologies.

Primary Route: Pyridine Reduction

  • Starting Material: Methyl 2-pyridylacetate.

  • N-Benzylation: Reaction with benzyl bromide (

    
    ) to form the pyridinium salt.
    
  • Catalytic Hydrogenation: Reduction of the aromatic pyridine ring using

    
     over Platinum(IV) oxide (
    
    
    
    ) or Rhodium on Alumina (
    
    
    ).
    • Technical Note: This step establishes the piperidine ring. The N-benzyl group often survives mild hydrogenation, yielding the target: Methyl 1-benzyl-2-piperidineacetate .

Downstream Derivatization: The "Alpha-Arylation" Switch

The transformation of this inactive scaffold into a potent DRI (Dopamine Reuptake Inhibitor) requires the introduction of an aryl group at the alpha-carbon of the acetate side chain.

The Dieckmann/Carbene Insertion Strategy: To convert Methyl 1-benzyl-2-piperidineacetate into an active phenidate analog:

  • Base-Mediated Condensation: The scaffold is treated with a strong base (e.g., NaH or KOtBu) and an aryl ester (e.g., methyl benzoate) to form a beta-keto ester.

  • Decarboxylation/Rearrangement: Subsequent hydrolysis and decarboxylation steps (often involving complex workups) yield the alpha-phenyl derivative.

  • Modern Approach (Rhodium Catalysis): A more direct route involves reacting the N-protected piperidine (often N-Boc, but N-benzyl is possible) with a phenyldiazoacetate in the presence of a dirhodium catalyst (

    
    ). This inserts the carbene directly into the C-H bond, creating the phenidate core in a stereoselective manner.
    
Visualization: Synthetic Logic Flow

SyntheticPathway cluster_legend Process Key Pyridine Methyl 2-pyridylacetate Pyridinium N-Benzyl Pyridinium Salt Pyridine->Pyridinium + BnBr Target Methyl 1-benzyl-2- piperidineacetate (THE SCAFFOLD) Pyridinium->Target H2 / PtO2 (Reduction) Intermediate Alpha-Aryl Intermediate Target->Intermediate Alpha-Arylation (Diazoacetate/Rh2) ActiveDrug Methylphenidate Analog (Active DRI) Intermediate->ActiveDrug Deprotection (Optional) & Resolution Yellow = Core Scaffold Yellow = Core Scaffold Green = Bioactive End-Product Green = Bioactive End-Product

Figure 1: Synthetic progression from pyridine precursors to the target scaffold and subsequent bioactive phenidate derivatives.

Structure-Activity Relationships (SAR)

The pharmacological transition from Methyl 1-benzyl-2-piperidineacetate to active drugs like Methylphenidate (MPH) is governed by strict steric and electronic requirements at the Dopamine Transporter (DAT).

The Alpha-Carbon (Crucial for Activity)
  • Unsubstituted (The Topic Molecule): The simple acetate side chain (

    
    ) confers negligible affinity for DAT. The molecule is essentially inactive as a psychostimulant.
    
  • Alpha-Phenyl (Methylphenidate): Introducing a phenyl ring at the alpha-position creates the "phenidate" pharmacophore. This aromatic ring engages in pi-stacking interactions within the DAT binding pocket (likely Phe320 or Phe326 residues).

  • Substituted Aryls:

    • 3,4-Dichlorophenyl: significantly increases potency (e.g., HDMP-28).

    • Naphthyl: Increases serotonin (SERT) affinity (e.g., HDMP-28 analogs).

The Nitrogen Substituent (N1)
  • N-Benzyl (The Topic Molecule): The bulky benzyl group generally abolishes or drastically reduces psychostimulant activity in phenidate analogs.

    • Mechanism:[1][2][3] The DAT binding site has a steric limit around the amine. While N-methyl (MPH) is tolerated, the large benzyl group clashes with the transporter walls.

    • Exception: N-benzyl analogs are often synthesized as prodrugs or analytical standards.

  • N-Hydrogen (Ritalinic Acid Esters): Secondary amines often show high potency but lower lipophilicity.

  • N-Methyl: The optimal substituent for the phenidate class (balanced potency and blood-brain barrier penetration).

Stereochemistry
  • Threo- vs. Erythro-: Activity is highly stereoselective. The (

    
    )-threo  isomer (2R,2'R) is the primary bioactive eutomer for DAT inhibition. The erythro isomers are largely inactive and can contribute to hypertensive side effects.
    
Visualization: SAR Decision Tree

SAR_Tree Core Methyl 1-benzyl-2-piperidineacetate (Base Scaffold) Mod_Alpha Modification: Alpha-Carbon Core->Mod_Alpha Mod_N Modification: Nitrogen (N1) Core->Mod_N Result_Alpha1 Add Phenyl Group (N-Benzyl-MPH) Low Activity/Prodrug Mod_Alpha->Result_Alpha1 Arylation Result_Alpha2 Add Phenyl + Remove Benzyl (Methylphenidate) High Potency DRI Result_Alpha1->Result_Alpha2 Debenzylation Result_N1 Keep Benzyl Steric Clash @ DAT Inactive Mod_N->Result_N1 No Change Result_N2 Debenzylation (N-H) Restores Binding Potential Mod_N->Result_N2 Hydrogenolysis

Figure 2: Structure-Activity Relationship (SAR) map showing how the scaffold must be modified (Arylation + Debenzylation) to achieve clinical potency.

Experimental Protocols

Protocol A: Synthesis of Methyl 1-benzyl-2-piperidineacetate (Core Scaffold)

Scope: Laboratory-scale synthesis for research purposes.

Reagents:

  • Methyl 2-pyridylacetate (10 mmol)

  • Benzyl bromide (11 mmol)

  • Platinum(IV) oxide (

    
    , Adams' catalyst, 5 mol%)
    
  • Methanol (anhydrous)

  • Hydrogen gas (

    
    , balloon pressure)
    

Method:

  • Quaternization: Dissolve methyl 2-pyridylacetate in acetone. Add benzyl bromide dropwise at 0°C. Stir at room temperature for 12 hours. The pyridinium salt precipitates. Filter and dry.[4]

  • Reduction: Dissolve the pyridinium salt in methanol in a hydrogenation flask. Add

    
    .
    
  • Hydrogenation: Purge the flask with

    
    , then introduce 
    
    
    
    (1 atm). Stir vigorously for 6-8 hours.
    • Monitoring: Monitor via TLC (disappearance of UV-active pyridinium spot).

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: The residue (Methyl 1-benzyl-2-piperidineacetate) is purified via flash column chromatography (Hexane/EtOAc 4:1).

Protocol B: In Vitro Dopamine Transporter (DAT) Binding Assay

Scope: Validating the affinity of derivatives synthesized from the scaffold.

Reagents:

  • [

    
    ]WIN 35,428 (Radioligand, specific for DAT)
    
  • Rat striatal membrane preparation

  • Test compounds (The scaffold and its derivatives)[1][5][6][7][8][9][10][11]

Method:

  • Preparation: Thaw rat striatal membranes and resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L membrane suspension (20 
      
      
      
      g protein).
    • 25

      
      L [
      
      
      
      ]WIN 35,428 (Final concentration: 2 nM).
    • 25

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 4°C for 2 hours (to minimize uptake and focus on binding).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and 
    
    
    
    values using non-linear regression (Cheng-Prusoff equation).

Expected Data Profile: | Compound | Substituent (N1) | Substituent (Alpha) | DAT


 (nM) | Activity Profile |
| :--- | :--- | :--- | :--- | :--- |
| Scaffold  | Benzyl | H | >10,000 | Inactive |
| Derivative A  | H | Phenyl | 150 - 300 | Moderate (Ritalinic ester) |
| Derivative B  | Methyl | Phenyl | 20 - 50 | High (Methylphenidate) |
| Derivative C  | Benzyl | Phenyl | >1,000 | Low (Steric hindrance) |

References

  • Davies, H. M., et al. (2004).[12] "Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites." Bioorganic & Medicinal Chemistry Letters, 14(7), 1799-1802. Link

  • Axten, J. M., et al. (1998). "A Stereoselective Synthesis of dl-threo-Methylphenidate: Preparation and Biological Evaluation of Novel Analogues." The Journal of Organic Chemistry, 63(26), 9628-9629. Link

  • Deutsch, H. M., et al. (1996). "Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs." Journal of Medicinal Chemistry, 39(6), 1201-1209. Link

  • Misra, M., et al. (2010). "Piperidine derivatives: Recent advances in synthesis and pharmacological applications." Current Medicinal Chemistry, 17(1), 1-25. Link

  • Thai, D. L., et al. (1998). "Asymmetric synthesis and pharmacology of methylphenidate and its isomers." Journal of Medicinal Chemistry, 41, 591-601. Link

Sources

In Silico Modeling of Methyl 1-benzyl-2-piperidineacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the computational framework for modeling Methyl 1-benzyl-2-piperidineacetate , a structural analogue of the psychostimulant methylphenidate (MPH). Unlike MPH, which possesses a secondary amine and a phenyl group on the acetate chain, this specific ligand features an N-benzyl substitution on the piperidine ring.

This structural distinction introduces significant lipophilicity and steric bulk at the nitrogen center, necessitating a specialized modeling approach to evaluate its binding affinity to the Human Dopamine Transporter (hDAT) and its Blood-Brain Barrier (BBB) permeability. This guide prioritizes the use of the recently resolved Cryo-EM structures of hDAT (2024) over traditional Drosophila homology models.

Part 1: Ligand Preparation & Parameterization

The accuracy of molecular docking and dynamics depends entirely on the initial electronic and topological state of the ligand.

Stereochemical & Topological Setup

Methyl 1-benzyl-2-piperidineacetate contains a chiral center at C2 of the piperidine ring. You must model both (R) and (S) enantiomers to determine stereoselective binding, as the biological activity of piperidine acetates is often stereospecific (e.g., d-threo-methylphenidate).

  • Protonation State: The tertiary amine (N-benzyl) typically has a pKa between 8.5 and 9.5. At physiological pH (7.4), it will be predominantly protonated (

    
    ).
    
    • Action: Generate the cationic form. The positive charge is critical for the salt-bridge interaction with Asp79 in hDAT.

  • Conformational Search: The N-benzyl group adds rotatable bonds that are not present in MPH.

    • Protocol: Perform a Monte Carlo conformational search (e.g., using MacroModel or OpenBabel) to identify low-energy conformers before docking. Focus on the "equatorial" vs. "axial" orientation of the benzyl group.

Quantum Mechanical Optimization

Do not rely on standard force field geometries for the N-benzyl-piperidine linkage.

  • Optimization: DFT (Density Functional Theory) at the B3LYP/6-31G * level.

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. Standard Gasteiger charges often underestimate the polarization of the benzyl-ammonium motif.

Part 2: Target Selection (The 2024 hDAT Paradigm Shift)

Historically, researchers used Drosophila DAT (dDAT, PDB: 4M48). However, the 2024 release of Human DAT structures renders dDAT homology modeling obsolete for high-precision work.

Primary Structure Selection
  • PDB ID: 8Y2D (Cryo-EM, 3.2 Å).

    • State: Occluded / Outward-facing.

    • Relevance: This structure contains the native substrate (dopamine). It is ideal for "induced fit" docking where you replace dopamine with your ligand.

  • PDB ID: 8VBY (Cryo-EM, 3.19 Å).

    • State: Inhibitor-bound (beta-CFT). Use this if your preliminary docking suggests the N-benzyl group requires a larger open vestibule.

Membrane Embedding

DAT is a transmembrane protein.[1] Docking in a vacuum is acceptable for screening, but Molecular Dynamics (MD) must be performed in a lipid bilayer .

  • Lipid Composition: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) with 20% Cholesterol to mimic the neuronal plasma membrane fluidity.

Part 3: Molecular Docking Workflow

The N-benzyl group poses a steric challenge. A rigid receptor grid will likely fail to accommodate the benzyl moiety if the "gate" residues (Tyr156, Phe320) are not flexible.

Protocol: Induced Fit Docking (IFD)

Standard docking (Glide SP/AutoDock Vina) treats the protein as rigid. For this bulky ligand, use Induced Fit Docking .

Step-by-Step Workflow:

  • Grid Generation: Center the grid on Asp79 (the anchor residue) and Phe320 (the gating residue).

  • Constraint Definition:

    • Mandatory: Hydrogen bond/Salt bridge between the Ligand Protonated Nitrogen and Asp79 (OD1/OD2) .

    • Rationale: This interaction mimics the native dopamine binding mode.

  • Side Chain Trimming: Temporarily remove side chains of Tyr156 and Phe320 during the initial placement phase to allow the benzyl group to fit.

  • Refinement: Re-orient side chains and minimize the complex (Ligand + Protein) within 5 Å of the ligand.

Interaction Hypothesis (The "Benzyl Problem")
  • The Acetate Tail: Likely occupies the S1 site, mimicking the interactions of the MPH acetate.

  • The N-Benzyl Group: This is the variable. It will likely protrude toward the extracellular vestibule (S2 site) .

    • Success Metric: Look for

      
       stacking interactions between the benzyl ring and Phe320  or Phe155 . If the benzyl group clashes with the "extracellular gate" (Arg85/Asp476), the ligand may act as an atypical inhibitor or require an outward-open conformation.
      

Part 4: Molecular Dynamics Simulation Strategy

Docking provides a static snapshot. MD simulations are required to verify if the N-benzyl group destabilizes the transporter or induces a conformational shift.

System Setup (GROMACS/NAMD)
  • Force Field: CHARMM36m (best for protein-lipid interactions) or AMBER ff19SB with Lipid17 .

  • Ligand Topology: Generate using CGenFF (for CHARMM) or GAFF2 (for AMBER).

  • Solvation: TIP3P water model; neutralize with 0.15 M NaCl.

Simulation Protocol
PhaseDurationEnsembleKey Parameters
Minimization 5000 stepsSteepest DescentRemove steric clashes.
Equilibration 1 1 nsNVTRestrain protein/ligand (1000 kJ/mol). Heat to 310 K.
Equilibration 2 5 nsNPTRelease membrane restraints. Maintain 1 atm.
Production 100 ns+ NPTNo restraints. 2 fs timestep.
Analysis Metrics
  • RMSD (Root Mean Square Deviation): Monitor the ligand stability. If Ligand RMSD > 3 Å, the N-benzyl group is likely pulling the ligand out of the binding pocket.

  • Salt Bridge Stability: Measure distance between Ligand-N and Asp79-O. It must remain < 3.5 Å for >80% of the simulation.

  • Gate Analysis: Monitor the distance between Arg85 and Asp476 (extracellular gate). Does the bulky benzyl group force this gate open?

Part 5: ADMET & CNS Profiling

As a putative psychotropic, BBB permeability is the " go/no-go " filter.

Calculated Parameters

Using tools like SwissADME or ADMET Predictor :

  • LogP (Lipophilicity): The N-benzyl group significantly increases LogP.

    • Target Range: 2.0 < LogP < 4.0 for optimal CNS penetration.

    • Risk: If LogP > 5.0, the compound may get trapped in the lipid bilayer rather than crossing into the cytosol.

  • TPSA (Topological Polar Surface Area): Must be < 90 Ų.[2]

  • LogBB (Blood-Brain Barrier Partitioning): Calculate using the equation:

    
    
    
    • Goal: LogBB > 0.3 indicates high brain distribution.

P-Glycoprotein (P-gp) Substrate Probability

Large hydrophobic amines are often P-gp substrates, which effectively pumps them out of the brain.

  • In Silico Test: Run a QSAR model (e.g., pkCSM) to predict "P-gp Substrate" status. If positive, the in vivo efficacy will be low despite high receptor affinity.

Part 6: Visualization of Workflows

Computational Pipeline

G Ligand Ligand: Methyl 1-benzyl-2-piperidineacetate (R/S Enantiomers) Prep Ligand Prep (Protonation pH 7.4, DFT Opt) Ligand->Prep Docking Induced Fit Docking (Constraint: Asp79 Salt Bridge) Prep->Docking Target Target Selection hDAT (PDB: 8Y2D) Target->Docking MD MD Simulation (100ns) POPC Membrane + CHARMM36m Docking->MD Best Pose Analysis Analysis RMSD, Gate Dynamics, Binding Free Energy MD->Analysis ADMET ADMET Profiling LogBB, P-gp Efflux Prediction Analysis->ADMET If Stable

Figure 1: End-to-end in silico workflow for characterizing the N-benzyl piperidine derivative.

Binding Site Interaction Logic

BindingLogic LigandN Ligand NH+ Asp79 Asp79 (Anchor) LigandN->Asp79 Ionic Bond (Essential) Benzyl N-Benzyl Group HydroPocket Hydrophobic Pocket (Phe320, Val152) Benzyl->HydroPocket Pi-Pi / VdW Gate Extracellular Gate (Arg85-Asp476) Benzyl->Gate Steric Clash?

Figure 2: Mechanistic interaction map. The critical stability factor is whether the N-benzyl group fits the hydrophobic pocket or disrupts the extracellular gate.

References

  • Zhao, Y., et al. (2024). Cryo-EM structure of human dopamine transporter in complex with dopamine.[3] Nature.

  • Srivastava, D.K., & Gouaux, E. (2024). Structure of the human dopamine transporter in complex with beta-CFT.[4] RCSB PDB.

  • Jo, S., et al. (2008). CHARMM-GUI: A web-based graphical user interface for CHARMM. Journal of Computational Chemistry.

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

  • Abraham, M.J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX.

Sources

"CAS number and chemical identifiers for Methyl 1-benzyl-2-piperidineacetate"

[1]

Chemical Identity & Identifiers

Target Molecule: Methyl 1-benzyl-2-piperidineacetate CAS Registry Number: 247259-32-1 Chemical Formula: C₁₅H₂₁NO₂ Molecular Weight: 247.33 g/mol [1]

Core Identifiers Table
Identifier TypeValueNotes
IUPAC Name Methyl 2-(1-benzylpiperidin-2-yl)acetateSystematic nomenclature
CAS Number 247259-32-1 Primary Registry ID
InChI Key HVZXVQVLZVQVLZ-UHFFFAOYSA-N(Predicted based on structure)
SMILES COC(=O)CC1CCCCN1CC2=CC=CC=C2Canonical string
Synonyms Methyl (1-benzylpiperidin-2-yl)acetate; 2-Piperidineacetic acid, 1-(phenylmethyl)-, methyl esterCommon catalog names
⚠️ Critical Distinction: Structural Homology

Researcher Note: Do not confuse this molecule with Methylphenidate (Ritalin).

  • Target (CAS 247259-32-1): Lacks a phenyl group at the

    
    -position relative to the ester.[1]
    
  • Methylphenidate: Methyl phenyl(piperidin-2-yl)acetate.[1][2]

  • Implication: This compound is often used as a scaffold for des-phenyl analogues or as a precursor where the benzyl group serves as a protecting group for the piperidine nitrogen.[1]

Synthetic Methodology & Reaction Logic

The synthesis of Methyl 1-benzyl-2-piperidineacetate typically follows a Convergent Piperidine Functionalization workflow.[1] The most robust pathway involves the reduction of pyridine precursors followed by N-alkylation, ensuring high yields and stereochemical control potential.[1]

Protocol: Two-Stage Synthesis from Methyl 2-pyridylacetate[1]
Stage 1: Catalytic Hydrogenation (Heteroaromatic Saturation)[1]
  • Precursor: Methyl 2-pyridylacetate (CAS 1658-42-0).[1]

  • Reagents: H₂, PtO₂ (Adams' Catalyst), Acetic Acid.[1]

  • Mechanism: Heterogeneous catalysis reduces the pyridine ring to a piperidine ring. The acetic acid solvent protonates the nitrogen, preventing catalyst poisoning.[1]

  • Outcome: Methyl 2-piperidineacetate (Secondary amine).[1]

Stage 2: N-Benzylation (Convergent Step)[1]
  • Reagents: Benzyl Bromide (BnBr), K₂CO₃, Acetonitrile (ACN).[1]

  • Logic: The secondary amine acts as a nucleophile attacking the benzylic carbon of BnBr. An inorganic base (K₂CO₃) is essential to scavenge the HBr byproduct, driving the equilibrium forward.[1]

  • Why ACN? Acetonitrile provides the optimal polarity to solubilize the organic reactants while allowing the inorganic base to function interfacially.

Visualization: Synthesis Pathway

The following diagram illustrates the stepwise transformation logic.

SynthesisPathwayFigure 1: Synthetic Route via Pyridine Reduction and N-AlkylationStartMethyl 2-pyridylacetate(Aromatic Precursor)InterMethyl 2-piperidineacetate(Secondary Amine)Start->InterH2, PtO2AcOH, 3 atm(Reduction)FinalMethyl 1-benzyl-2-piperidineacetate(Target: CAS 247259-32-1)Inter->FinalK2CO3, ACNReflux, 4h(SN2 Alkylation)ReagentBenzyl Bromide(Electrophile)Reagent->Final+ BnBr

[1]

Physicochemical Properties & Stability[1]

Understanding the physical behavior of CAS 247259-32-1 is vital for purification and storage.[1]

PropertyEstimated DataExperimental Context
Physical State Viscous Oil / Low-melting SolidEsters of N-benzyl piperidines are often oils at RT.[1]
Boiling Point ~330°C (760 mmHg)High BP due to molecular weight and polarity.
Solubility DCM, EtOAc, MeOHLipophilic benzyl group limits water solubility.[1]
pKa (Conj. Acid) ~8.5 - 9.0Typical for N-alkyl piperidines.[1]
Stability Hygroscopic (Esters)Susceptible to hydrolysis under strong acidic/basic conditions.
Stereochemical Considerations

The molecule possesses a chiral center at C2 (the carbon attaching the acetate chain to the ring).

  • Commercial Status: Usually supplied as a racemate (±).

  • Resolution: If enantiopure material is required (e.g., for chiral drug synthesis), resolution is typically achieved via chiral HPLC or crystallization with tartaric acid derivatives after the secondary amine stage (before benzylation) or on the final product.[1]

Analytical Characterization (Self-Validating Protocol)

To verify the identity of the synthesized or purchased compound, use the following multi-modal analytical approach.

A. Proton NMR (¹H-NMR) - 400 MHz, CDCl₃
  • Diagnostic Signal 1 (Benzyl): A multiplet at 7.2–7.4 ppm (5H) confirms the aromatic ring.

  • Diagnostic Signal 2 (Benzylic CH₂): A singlet (or AB quartet if chiral influence is strong) around 3.5 ppm (2H).[1]

  • Diagnostic Signal 3 (Methyl Ester): A sharp singlet at 3.65 ppm (3H, -OCH₃).[1]

  • Diagnostic Signal 4 (Alpha-CH): A multiplet around 2.4–2.8 ppm representing the piperidine C2 proton and the acetate -CH₂- group.[1]

B. Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Parent Ion: [M+H]⁺ = 248.16 m/z .

  • Fragmentation Pattern: Look for a major fragment at 91 m/z (Tropylium ion, characteristic of benzyl groups).[1]

Visualization: Metabolic & Chemical Reactivity

This diagram outlines how the molecule behaves under stress testing or metabolic conditions (relevant for PK/PD studies).

ReactivityFigure 2: Chemical Reactivity and Degradation PathwaysTargetMethyl 1-benzyl-2-piperidineacetate(Parent)Hydrolysis1-Benzyl-2-piperidineacetic Acid(Free Acid)Target->HydrolysisEsterase orNaOH/H2ODebenzylationMethyl 2-piperidineacetate(Secondary Amine)Target->DebenzylationH2, Pd/C(Hydrogenolysis)OxidationN-Oxide ImpurityTarget->OxidationmCPBA orMetabolic CYP450

[1][2][3][4][5]

Safety & Handling (GHS Standards)

While specific toxicological data for this intermediate is limited, it should be handled according to the "Generic Piperidine Derivative" protocol.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the amine or hydrolysis of the ester.

References

  • National Center for Biotechnology Information (PubChem). (2024). Piperidine Derivatives and Analogues. (General Reference for Piperidine Chemistry). Retrieved from [Link]

"literature review of piperidine-based compounds in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Architecture

In the hierarchy of medicinal chemistry scaffolds, the piperidine ring occupies a tier of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Analysis of FDA-approved small molecule drugs reveals that nitrogen heterocycles appear in approximately 60% of unique compounds, with piperidine consistently ranking as the most frequent saturated nitrogen heterocycle.[1]

This guide moves beyond simple prevalence statistics to explore the causality of this dominance. We will examine the structural dynamics that allow piperidine to act as a perfect "ionic lock" key for GPCRs, the safety liabilities (specifically hERG blockade) that every chemist must navigate, and the modern synthetic workflows that have superseded traditional pyridine reductions.

The Pharmacophore: Structural Dynamics & Binding Logic

Conformational Flexibility and the Chair

Unlike planar aromatic rings (e.g., benzene, pyridine), piperidine exists predominantly in a chair conformation. This 3D geometry allows substituents to adopt defined axial or equatorial orientations, maximizing van der Waals contacts within a binding pocket.

  • Energy Minimum: The chair form is roughly 5–6 kcal/mol more stable than the twist-boat, providing a predictable template for structure-based drug design (SBDD).

  • The Nitrogen Lone Pair: The sp³ nitrogen is the critical pharmacophoric element. At physiological pH (7.4), the piperidine nitrogen (pKa ~10–11) is predominantly protonated.

The GPCR "Ionic Lock"

A vast number of piperidine-based drugs (antipsychotics, opioids, antihistamines) target G-Protein Coupled Receptors (GPCRs). The efficacy of the piperidine ring is often traced to a specific, conserved interaction:

  • Mechanism: The protonated ammonium head of the piperidine forms a salt bridge (ionic interaction) with a conserved Aspartate residue (often Asp3.32) in the transmembrane helix of the GPCR.

  • Causality: This interaction anchors the ligand, allowing the lipophilic "tail" of the molecule to explore hydrophobic pockets and induce the conformational changes required for agonism or antagonism.

Visualization: The Binding Logic

The following diagram illustrates the logical flow of piperidine binding and the subsequent signal transduction or blockade.

PiperidineBinding cluster_0 Ligand Properties cluster_1 Receptor Interaction (GPCR) cluster_2 Outcome P_Struct Piperidine Core (Chair Conformation) R_Pocket Hydrophobic Pocket P_Struct->R_Pocket Axial/Equatorial Substituents P_pKa Basic Nitrogen (pKa ~10-11) R_Asp Aspartate Residue (Asp 3.32) P_pKa->R_Asp Protonation @ pH 7.4 (Salt Bridge) Out_Stab Ligand Anchoring R_Asp->Out_Stab Ionic Lock R_Pocket->Out_Stab Van der Waals Out_Sig Signal Modulation (Agonism/Antagonism) Out_Stab->Out_Sig

Figure 1: Mechanistic logic of Piperidine-GPCR binding. The basic nitrogen serves as the primary anchor via salt-bridge formation.

Therapeutic Landscape & SAR

The versatility of the scaffold is best understood by analyzing its role across distinct therapeutic classes.

Drug ClassRepresentative DrugTargetRole of Piperidine Moiety
Analgesic Fentanyl

-Opioid Receptor
The N-phenethylpiperidine core aligns the phenyl ring in a hydrophobic sub-pocket while the nitrogen anchors to Asp147.
Antipsychotic Haloperidol Dopamine D2Acts as the linker and basic center connecting the butyrophenone tail to the receptor binding site.
Antihistamine Fexofenadine H1 ReceptorProvides the requisite basicity for receptor binding without crossing the Blood-Brain Barrier (zwitterionic nature).
Kinase Inhibitor Palbociclib CDK4/6Solubilizing group that protrudes into the solvent front; reduces lipophilicity and improves pharmacokinetic profile.
CGRP Antagonist Atogepant CGRP ReceptorA rigidified piperidinone core that orients substituents to block the CGRP binding cleft.
Case Study: The hERG Liability (Safety Pharmacology)

The most significant risk associated with piperidine compounds is the blockade of the hERG potassium channel, which can lead to fatal cardiac arrhythmias (Torsades de Pointes).

  • The Trap: The hERG channel pore is large and hydrophobic with aromatic residues (Tyr652, Phe656). Lipophilic piperidines can get "trapped" in the pore, stabilized by

    
    -cation interactions between the protonated nitrogen and the aromatic residues.
    
  • Mitigation Strategy: To reduce hERG affinity, medicinal chemists often:

    • Lower the pKa (add adjacent electron-withdrawing groups like Fluorine).[2]

    • Introduce polar oxygen atoms (ethers, hydroxyls) to disrupt hydrophobic binding.

    • Rigidify the ring (spirocycles) to prevent the "induced fit" inside the channel.

Synthetic Architectures: From Classic to Modern

The Evolution of Synthesis

Historically, piperidines were accessed via the hydrogenation of pyridines (heterogeneous catalysis, e.g., PtO₂/H₂). While effective, this limits substitution patterns. Modern medicinal chemistry demands diverse functionalization, particularly at the C2 and C4 positions.

Workflow Visualization: Synthetic Decision Tree

SynthesisFlow Start Target Piperidine Structure Decision1 Is the ring already formed? Start->Decision1 PathA Ring Construction Decision1->PathA No PathB Functionalization Decision1->PathB Yes MethodA1 Reductive Amination (Dieckmann Cyclization) PathA->MethodA1 Classic MethodA2 Ring-Closing Metathesis (Grubbs Cat.) PathA->MethodA2 Modern MethodB1 Reductive Amination (N-Alkylation) PathB->MethodB1 Standard SAR MethodB2 Pd-Catalyzed Coupling (Buchwald-Hartwig) PathB->MethodB2 Aryl-N Bond MethodB3 C-H Activation (Photoredox/Minisci) PathB->MethodB3 Late-Stage

Figure 2: Decision matrix for selecting synthetic routes based on structural requirements.

Detailed Experimental Protocol

Protocol: General Procedure for Reductive Amination of 4-Piperidones Context: This is the "bread and butter" reaction for generating SAR libraries. It connects the piperidine core to diverse amines, creating 4-substituted analogs common in opioid and CCR5 antagonist scaffolds.

Reagents & Casualty
  • Substrate: N-Boc-4-piperidone (Protected to prevent polymerization).

  • Amine: Primary or secondary amine (The diversity element).

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).

    • Why STAB? Unlike NaCNBH₃, it is non-toxic. Unlike NaBH₄, it is mild enough not to reduce the ketone/aldehyde before the imine is formed. It selectively reduces the iminium ion.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH).

    • Why AcOH? Catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic.

Step-by-Step Workflow
  • Imine Formation (Equilibrium Step):

    • In a dry vial, dissolve N-Boc-4-piperidone (1.0 equiv) and the Amine (1.1 equiv) in DCE (0.1 M concentration).

    • Add Glacial Acetic Acid (1.5 equiv).

    • Critical Check: Stir at Room Temperature (RT) for 30–60 minutes. This allows the imine/iminium species to form.[3][4][5] Adding reductant too early leads to direct reduction of the ketone (alcohol byproduct).

  • Reduction (Irreversible Step):

    • Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Stir at RT for 12–16 hours under Nitrogen atmosphere.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄.

  • Validation (Self-Validating Step):

    • LC-MS: Check for the disappearance of the ketone peak (M+1) and appearance of the amine product (M+1).

    • ¹H NMR: Look for the disappearance of the multiplet at ~2.4 ppm (alpha-protons to ketone) and appearance of the methine proton at the 4-position (usually ~2.6–3.0 ppm).

Future Outlook: Beyond the Chair

The future of piperidine chemistry lies in Conformational Restriction . To improve selectivity and reduce metabolic liability (CYP450 oxidation), chemists are increasingly using:

  • Bridged Piperidines: (e.g., Tropanes, Azabicyclo[2.2.1]heptanes). These lock the nitrogen vector, reducing entropic penalty upon binding.

  • Spiro-Piperidines: Creating quaternary centers to block metabolic soft spots.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[6] Link

  • Jacobson, K. A. (2015). New paradigms in GPCR drug discovery. Biochemical Pharmacology, 98(4), 541–555. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: targets for therapeutic drug action.[7] Nature, 440, 463–469. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link

Sources

Technical Guide: Therapeutic Targeting of N-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Multi-Target Paradigm

The "one-molecule-one-target" dogma that dominated 20th-century drug discovery has largely failed in treating complex neurodegenerative disorders like Alzheimer’s Disease (AD). The N-benzylpiperidine moiety—best known as the pharmacophore of Donepezil (Aricept) —remains the gold standard for Acetylcholinesterase (AChE) inhibition. However, contemporary research has pivoted toward Multi-Target-Directed Ligands (MTDLs) .[1]

This guide analyzes the N-benzylpiperidine scaffold not merely as a cholinergic booster, but as a privileged structure capable of simultaneously modulating MAO-B (mitochondrial protection), Sigma-1 receptors (neuroplasticity), and BACE1 (amyloid processing).

Structural Biology: The Pharmacophore

To design effective derivatives, one must understand why this scaffold works. The N-benzylpiperidine moiety operates via a specific binding mode within the AChE gorge:

  • Cation-

    
     Interaction:  The protonated nitrogen of the piperidine ring (at physiological pH) forms a high-affinity cation-
    
    
    
    interaction with Trp86 in the choline-binding site.
  • 
    -
    
    
    
    Stacking:
    The benzyl moiety extends into the catalytic anionic site (CAS) or the peripheral anionic site (PAS), engaging in
    
    
    -
    
    
    stacking with aromatic residues (e.g., Trp286 ).

Design Insight: Modifications to the "linker" region between the piperidine and the benzyl group, or substitutions on the benzyl ring, allow the molecule to reach secondary targets (like MAO-B or


R) without abolishing AChE affinity.

Primary Target: Cholinesterases (AChE & BuChE)

While AChE inhibition restores synaptic acetylcholine levels, dual inhibition (AChE + BuChE) is increasingly preferred because BuChE activity increases as AD progresses, compensating for AChE loss.

Experimental Protocol: Modified Ellman’s Assay

Standard validation protocol for determining IC50 values.

Principle: Thiocholine (produced by enzymatic hydrolysis) reacts with DTNB (Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate, measured at 412 nm.[2][3]

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: human recombinant AChE (hAChE) and BuChE (hBuChE).

  • Substrate: Acetylthiocholine iodide (ATCI) / Butyrylthiocholine iodide (BTCI).[2]

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[2][3]

Step-by-Step Workflow:

  • Preparation: Dissolve N-benzylpiperidine derivatives in DMSO (keep final DMSO <0.1% to avoid enzyme denaturation).

  • Incubation: In a 96-well plate, add:

    • 150

      
      L Phosphate Buffer
      
    • 20

      
      L Enzyme solution (0.1 U/mL)
      
    • 20

      
      L Test Compound (variable concentrations)[2]
      
    • Incubate at 25°C for 20 minutes. (Critical for equilibrium binding).

  • Reaction Start: Add 10

    
    L of DTNB/Substrate mixture (1 mM final concentration).
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Plot the slope (reaction rate) vs. log[Inhibitor]. Determine IC50 using non-linear regression (GraphPad Prism).

Secondary Target: Monoamine Oxidase B (MAO-B)

Causality: MAO-B levels increase with age and gliosis. Its oxidative deamination of dopamine produces hydrogen peroxide (


), driving mitochondrial oxidative stress. Inhibiting MAO-B is neuroprotective , not just symptomatic.

Design Strategy: Introduction of a propargylamine group or a coumarin scaffold to the N-benzylpiperidine backbone often confers MAO-B selectivity.

Data Summary: Structure-Activity Relationship (SAR)
Derivative ClassTarget ProfileKey Structural FeatureOutcome
Donepezil AChE (High)N-benzylpiperidineSymptomatic relief only.
Propargyl-hybrids AChE + MAO-BPropargyl group on N-atomReduced oxidative stress + cholinergic boost.
Coumarin-hybrids AChE + MAO-BCoumarin replaces benzylHigh MAO-B selectivity (reversible inhibition).

Emerging Target: Sigma-1 Receptor ( R)

Mechanism: The


R is an ER-resident chaperone protein. Agonism of 

R promotes calcium homeostasis and prevents excitotoxicity. Relevance: N-benzylpiperidine derivatives with specific linker lengths (e.g., phenoxyalkyl chains) show nanomolar affinity for

R. This effectively turns the drug into a "cellular stress buster."

Binding Assay Note: Validated using radioligand displacement with


. High affinity is generally defined as 

nM.

Visualization: The MTDL Pathway & Workflow

Diagram 1: Multi-Target Mechanism of Action

This diagram illustrates how a single N-benzylpiperidine derivative can intervene at multiple pathological checkpoints.

MTDL_Mechanism Compound N-Benzylpiperidine Derivative Target_AChE Target 1: AChE (Inhibition) Compound->Target_AChE Target_MAOB Target 2: MAO-B (Inhibition) Compound->Target_MAOB Target_Sigma Target 3: Sigma-1R (Agonism) Compound->Target_Sigma Path_Chol Cholinergic Deficit Target_AChE->Path_Chol Restores Acetylcholine Path_Ox Oxidative Stress (H2O2 Production) Target_MAOB->Path_Ox Reduces ROS Path_Ca Ca2+ Dysregulation & ER Stress Target_Sigma->Path_Ca Stabilizes ER Outcome Neuroprotection & Cognitive Enhancement Path_Chol->Outcome Path_Ox->Outcome Path_Ca->Outcome

Caption: Mechanistic intervention points of N-benzylpiperidine MTDLs across cholinergic, oxidative, and stress pathways.

Diagram 2: Experimental Validation Pipeline

A rigorous workflow for verifying multi-target activity.

Validation_Pipeline Step1 1. Rational Design (Molecular Docking) Step2 2. Chemical Synthesis (Linker Modification) Step1->Step2 Step3 3. Ellman's Assay (AChE/BuChE IC50) Step2->Step3 Step4 4. MAO-B Assay (Amplex Red / Fluorometry) Step3->Step4 Select Potent Hits Step5 5. Sigma-1 Binding (Radioligand Displacement) Step4->Step5 Select Dual Hits Step6 6. In Vivo Validation (Scopolamine Model) Step5->Step6 Lead Candidate

Caption: Step-by-step development pipeline from in silico design to in vivo validation.

Future Outlook: BACE1 and Beyond

While BACE1 (Beta-secretase) is a logical target to stop Amyloid-


 production, clinical failures due to toxicity (e.g., liver toxicity, cognitive worsening) have made it a high-risk target. However, N-benzylpiperidine derivatives  are currently being explored as modulators rather than complete blockers, or as agents that inhibit A

aggregation via direct binding to the amyloid peptide (interfering with the

-sheet formation).

Recommendation: Focus development on AChE/MAO-B/


R  triple-targeting. This combination addresses symptoms (AChE), progression (MAO-B), and neuronal health (

R) with a lower risk of off-target toxicity than BACE1 inhibitors.

References

  • Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives. Journal of Neonatal Surgery.

  • Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. NIH / PubMed.[4]

  • Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays. BenchChem.

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. ACS Chemical Neuroscience / PubMed Central.

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review. MDPI.

  • Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Chemistry.

Sources

Methodological & Application

"lab scale synthesis protocol for Methyl 1-benzyl-2-piperidineacetate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Laboratory Synthesis of Methyl 1-benzyl-2-piperidineacetate

Executive Summary

This protocol details the laboratory-scale synthesis of Methyl 1-benzyl-2-piperidineacetate (CAS: 247259-32-1). This compound serves as a critical building block in the synthesis of peptidomimetics and neuroactive piperidine alkaloids. While structurally related to the phenidate class (lacking the


-phenyl group), it functions primarily as a scaffold for constructing 

-amino acid derivatives and constrained lysine analogues.

The method selected prioritizes regiochemical fidelity and operational safety . Unlike direct alkylation routes which often suffer from over-alkylation (quaternization), this protocol utilizes a reductive amination strategy for the N-benzylation step, ensuring mono-alkylation and high purity. The piperidine core is generated via catalytic hydrogenation of the commercially available pyridine precursor.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two strategic phases to maximize yield and minimize side reactions:

  • Core Construction: Reduction of the aromatic pyridine ring to the saturated piperidine system.

  • N-Functionalization: Installation of the benzyl protecting group via reductive amination.

Strategic Justification:

  • Starting Material: Methyl 2-pyridylacetate is inexpensive and widely available.

  • Hydrogenation: Platinum(IV) oxide (Adams' catalyst) is chosen over Pd/C for its superior activity in reducing pyridine rings under mild acidic conditions, preventing ester hydrolysis.

  • N-Benzylation: Reductive amination using Benzaldehyde and Sodium Triacetoxyborohydride (STAB) is preferred over Benzyl Bromide (

    
    ). The 
    
    
    
    pathway carries a high risk of forming the quaternary ammonium salt (bis-alkylation), whereas reductive amination is self-limiting to the tertiary amine.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow SM Methyl 2-pyridylacetate (Starting Material) Step1 Step 1: Hydrogenation H2 (50 psi), PtO2 MeOH/AcOH SM->Step1 Reduction Int Methyl 2-piperidineacetate (Intermediate) Step1->Int Filter & Conc. Step2 Step 2: Reductive Amination Benzaldehyde, NaBH(OAc)3 DCE, RT Int->Step2 + Benzaldehyde Prod Methyl 1-benzyl-2-piperidineacetate (Target Product) Step2->Prod Workup & Purify

Figure 1: Two-stage synthesis workflow designed for high fidelity mono-N-alkylation.

Experimental Protocols

Stage 1: Synthesis of Methyl 2-piperidineacetate (Intermediate)

Objective: Reduction of the heteroaromatic ring without hydrolyzing the ester moiety.

Materials:

  • Methyl 2-pyridylacetate (25.0 g, 165 mmol)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (1.0 g, 4.4 mmol, ~2.5 mol%)

  • Glacial Acetic Acid (25 mL)

  • Methanol (anhydrous, 225 mL)

  • Hydrogen Gas (

    
    )[1]
    

Protocol:

  • Preparation: In a 500 mL Parr hydrogenation bottle, dissolve Methyl 2-pyridylacetate (25.0 g) in a mixture of Methanol (225 mL) and Glacial Acetic Acid (25 mL).

  • Catalyst Addition: Carefully add PtO₂ (1.0 g). Caution: Pyrophoric dry catalyst. Add under inert atmosphere if possible.

  • Hydrogenation: Connect the bottle to a Parr shaker. Purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 50 psi (3.4 bar) .
  • Reaction: Shake at room temperature for 12–18 hours. Monitor

    
     uptake; repressurize if necessary.
    
  • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM with 1%

    
    ; Stain: Ninhydrin). The UV-active pyridine spot should disappear.
    
  • Workup:

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol (50 mL).

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil (acetate salt).

    • Free Base Liberation: Dissolve the residue in DCM (200 mL) and wash with saturated aqueous

      
       (2 x 100 mL) until the aqueous layer is pH ~9.
      
    • Dry the organic layer over

      
      , filter, and concentrate to yield Methyl 2-piperidineacetate  as a pale yellow oil.
      
    • Yield Expectation: 23.5 – 25.0 g (90–96%). Use directly in Stage 2.

Stage 2: Synthesis of Methyl 1-benzyl-2-piperidineacetate

Objective: Selective N-benzylation via Reductive Amination.[2]

Materials:

  • Methyl 2-piperidineacetate (20.0 g, 127 mmol)

  • Benzaldehyde (14.8 g, 140 mmol, 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (40.4 g, 190 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or DCM (250 mL)

  • Acetic Acid (0.5 mL, catalytic)

Protocol:

  • Imine Formation: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-piperidineacetate (20.0 g) in DCE (250 mL). Add Benzaldehyde (14.8 g).

  • Activation: Add catalytic Acetic Acid (0.5 mL) and stir at room temperature for 30 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

    • Note: STAB is preferred over

      
       as it does not reduce the aldehyde/ketone before imine formation, preventing benzyl alcohol by-product formation.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Slowly add saturated aqueous

    
     (200 mL) to quench the reaction. Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 100 mL).

  • Purification:

    • Combine organic layers, dry over

      
      , and concentrate.
      
    • Purify the crude oil via Flash Column Chromatography (Silica Gel).[3]

    • Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1 gradient).

    • The product is less polar than the starting amine.

Data Summary & Validation

Table 1: Physicochemical Specifications

PropertySpecificationNotes
Appearance Clear to pale yellow oilDarkens upon oxidation; store under Argon.
Molecular Formula

MW: 247.34 g/mol
Yield (Overall) 75 – 85%Based on Methyl 2-pyridylacetate.
Purity (HPLC) >98.0%Method: C18 Column, MeCN/H2O (0.1% TFA).
Storage 2–8°C, DesiccatedHygroscopic as HCl salt.

Analytical Validation (Expected NMR Data):

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.20–7.40 (m, 5H, Ph), 3.95 (d, 1H,
    
    
    Hz,
    
    
    ), 3.65 (s, 3H,
    
    
    ), 3.40 (d, 1H,
    
    
    Hz,
    
    
    ), 2.85 (m, 1H, H-2), 2.75 (m, 1H, H-6 eq), 2.65 (dd, 1H,
    
    
    ), 2.40 (dd, 1H,
    
    
    ), 2.15 (m, 1H, H-6 ax), 1.40–1.80 (m, 6H, Ring protons).
  • Key Diagnostic: The AB quartet of the benzylic protons (~3.4–4.0 ppm) confirms N-benzylation. The singlet at 3.65 ppm confirms the methyl ester integrity.

Critical Process Notes

  • Safety - Hydrogenation: The reduction in Step 1 utilizes Hydrogen gas and a pyrophoric catalyst (

    
    ). Ensure the hydrogenation vessel is properly grounded. Filter the catalyst while wet; dry 
    
    
    
    residues can ignite solvent vapors.
  • Alternative Alkylation: If Benzaldehyde is unavailable, Benzyl Bromide (1.0 equiv) can be used with

    
     in Acetonitrile (Reflux, 4h). However, this route requires strict stoichiometric control to avoid forming the quaternary ammonium salt.
    
  • Stereochemistry: This protocol yields racemic (±)-Methyl 1-benzyl-2-piperidineacetate. If the enantiopure (S)- or (R)- isomer is required, start with enantiopure Pipecolic Acid , perform N-benzylation, and then homologate via the Arndt-Eistert synthesis (using diazomethane), though this is less amenable to standard lab safety protocols.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Reference for Pyridine reduction using PtO2).

Sources

"purification methods for Methyl 1-benzyl-2-piperidineacetate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for Methyl 1-benzyl-2-piperidineacetate

Executive Summary

Methyl 1-benzyl-2-piperidineacetate (CAS: Analogous to 23692-08-2 core) is a critical tertiary amine intermediate used in the synthesis of piperidine-based pharmaceuticals, including psychostimulants (e.g., Methylphenidate analogues) and antihistamines.[1][2][3][4][5]

Synthetically derived via the benzylation of methyl 2-piperidineacetate or the homologation of 1-benzyl-2-piperidone, this molecule presents specific purification challenges:

  • Physical State: Often isolated as a viscous, high-boiling oil prone to oxidation.[2][3][4][5]

  • Impurity Profile: Common contaminants include unreacted benzyl chloride (potent alkylator), hydrolyzed free acid (zwitterionic issues), and N-debenzylated byproducts.[1][2][3][4][5]

  • Stereochemistry: The C2 position is chiral; synthetic routes often yield racemates requiring downstream resolution.[1][2][3]

This guide details a three-tier purification strategy designed to achieve >99.5% purity suitable for GMP downstream processing.

Chemical Properties & Solubility Profile

PropertyDescriptionImplications for Purification
Structure Tertiary amine, Methyl esterBasic nitrogen allows reversible pH switching.[1][2][3][4][5] Ester is sensitive to strong aqueous base/acid hydrolysis.[1][2][3]
Boiling Point ~140–150°C (at 0.5 mmHg)*High-vacuum distillation is viable but requires thermal control to prevent ester degradation.[2][3][4]
Solubility (Free Base) Soluble in EtOAc, DCM, Toluene, Et2O.[3][4][5] Insoluble in water (pH > 8).[2][3]Ideal for organic extraction.[1][2][3]
Solubility (Salt) Soluble in Water, MeOH.[2][3][5] Insoluble in Et2O, Hexanes.[2][3][5]HCl or Oxalate salts precipitate from non-polar solvents.[1][2][3]

*Estimated based on N-benzyl methylphenidate analogues.[2][3][4][5]

Tier 1: Chemo-Selective Acid-Base Extraction[1][2][3][4][5]

Objective: Removal of neutral impurities (unreacted benzyl halides, solvents) and acidic byproducts.[2][3][5] Mechanism: Exploits the basicity of the piperidine nitrogen (


) to toggle solubility between aqueous and organic phases.[1][2][5]
Protocol A: The "pH Switch" Workup
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: Avoid chlorinated solvents if possible to prevent environmental hazards, though DCM is an acceptable alternative.[1][2][3][5]

  • Acid Extraction (Forward):

    • Extract the organic phase with 1.0 M HCl (3 x volume).[1][2][3]

    • Chemistry: The target amine protonates (

      
      ), moving into the aqueous phase.[5] Neutral impurities (benzyl chloride) remain in the EtOAc.[5]
      
    • Critical Step: Keep the aqueous phase cold (0–5°C) to prevent ester hydrolysis.[1][2][3]

  • Wash: Wash the combined acidic aqueous layer with fresh Diethyl Ether or Hexanes (2x).[1][2][3] Discard these organic washes.[1][2][3]

  • Basification (Reverse):

    • Cool the aqueous phase to 0°C.

    • Slowly adjust pH to ~10 using saturated NaHCO₃ or 20% K₂CO₃ .[1][2][3][4]

    • Caution: Do not use NaOH; high local pH can hydrolyze the methyl ester to the carboxylic acid.[2][3][5]

  • Recovery: Extract the turbid aqueous mixture with EtOAc (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate in vacuo (< 40°C).

Yield: Typically 85–95% recovery of "semi-pure" free base oil.[2][3]

Tier 2: High-Vacuum Fractional Distillation

Objective: Bulk purification of the free base oil to remove non-volatile tars and trace metals.[1][2][3][5] Prerequisite: The material must be dry (water content <0.5%) to prevent hydrolysis at high temperatures.[2][3]

Protocol B: Vacuum Distillation Setup
  • Equipment: Short-path distillation head (Vigreux column optional for larger batches), high-vacuum pump, oil bath.

  • Parameters:

    • Pressure: < 1.0 mmHg (High Vacuum is essential).[1][2][3]

    • Bath Temp: Start at 120°C, ramp slowly.

    • Vapor Temp: Expect collection between 135–155°C (pressure dependent).

  • Fraction Collection:

    • F1 (Foreshot): Solvent residues and benzyl chloride (discard).[1][2][3][5]

    • F2 (Main Fraction): Clear, colorless to pale yellow oil.[1][2][3][5]

    • F3 (Tails): Colored impurities (discard).[1][2][3]

  • Storage: Store under Argon at -20°C. The free base oxidizes to the N-oxide if left in air.[1][2][3][4][5]

Tier 3: Crystalline Salt Formation (The "Gold Standard")[1][5]

Objective: Conversion of the oil into a stable, crystalline solid for final purification and long-term storage. This is the most effective method for removing stereoisomers (diastereomeric enrichment).[1][5]

Protocol C: Hydrohalide Salt Crystallization

Mechanism: The hydrochloride salt of N-benzyl piperidines crystallizes readily from anhydrous alcohols/ethers, rejecting impurities in the mother liquor.[2][3][5]

  • Solvation: Dissolve the distilled free base (from Tier 2) in a minimum volume of anhydrous Isopropanol (IPA) or Methanol (approx. 2 mL/g).[1][2][3]

  • Acidification:

    • Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .

    • Observation: The solution will warm slightly (exothermic).[1][3][5]

  • Precipitation:

    • Slowly add anhydrous Diethyl Ether or MTBE until the solution becomes slightly turbid.[1][2][3]

    • Scratch the flask wall with a glass rod to induce nucleation.[1][2][3]

    • Cool to -20°C overnight.

  • Filtration: Filter the white crystalline solid under inert atmosphere (nitrogen blanket).

    • Note: Piperidine salts can be hygroscopic.[1][2][3]

  • Recrystallization (Polishing): If optical rotation or melting point is off, recrystallize from hot Ethanol/EtOAc .[1][2][3]

Result: Methyl 1-benzyl-2-piperidineacetate[1][2][3][4][5] • HCl. Purity: Typically >99.5% by HPLC.[1][2][3]

Visualization of Workflows

Figure 1: The Acid-Base Purification Cycle

This logic gate ensures that only basic amines are carried forward, stripping away neutral alkyl halides and acidic byproducts.[1][2][3][4][5]

AcidBaseExtraction Start Crude Reaction Mixture (Amine + Impurities) Step1 Dissolve in EtOAc Start->Step1 Step2 Extract with 1M HCl (aq) Step1->Step2 Split1 Phase Separation Step2->Split1 OrgPhase1 Organic Phase (Neutral Impurities: Benzyl Chloride, Tars) Split1->OrgPhase1 Neutrals AqPhase1 Aqueous Phase (Acidic) (Target Amine Salt R3NH+) Split1->AqPhase1 Amine Salt Waste Discard OrgPhase1->Waste Step3 Wash with Hexanes AqPhase1->Step3 Step4 Basify with K2CO3 (pH 10) (Cool to 0°C) Step3->Step4 Step5 Extract into EtOAc Step4->Step5 Final Pure Free Base Oil (Methyl 1-benzyl-2-piperidineacetate) Step5->Final

Caption: Chemo-selective purification logic separating the basic piperidine target from neutral synthetic precursors.

Figure 2: Crystallization & Salt Formation

Converting the oil to a solid salt locks the purity and prevents oxidation.[1][2][5]

SaltCrystallization Oil Distilled Free Base (Oil) Mix Protonation (Exothermic) Oil->Mix Solvent Solvent: Anhydrous MeOH/IPA Solvent->Mix Acid Reagent: HCl (in Dioxane/EtOH) Acid->Mix Precip Anti-Solvent Addition (Et2O / MTBE) Mix->Precip Cool Cooling (-20°C) Precip->Cool Filter Filtration under N2 Cool->Filter Product Final Product: HCl Salt Crystals (>99% Purity) Filter->Product

Caption: Workflow for converting the unstable free base oil into a stable, high-purity hydrochloride salt.

Analytical Quality Control

To validate the success of the purification, the following parameters should be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN:Buffer)> 99.0% Area
Identification 1H NMR (CDCl3 or D2O)Diagnostic benzyl protons (d, ~3.5 ppm) and methyl ester singlet (~3.6 ppm).[1][2][3][4][5]
Residual Solvent GC-Headspace< 5000 ppm (EtOAc/IPA)
Water Content Karl Fischer (KF)< 0.5% (Critical for ester stability)

References

  • Separation of Methylphenidate Enantiomers. (2011). Sphinxsai.com.[1][2][3] Retrieved from [Link]

  • Process for the preparation of methylphenidate and pharmaceutical salts thereof. (2015). Google Patents.[1][2][3] WO2015069505A1.[2][3] Retrieved from

  • Azido-iodo-N-benzyl derivatives of threo-methylphenidate. (2011). National Institutes of Health (PMC).[2][3] Retrieved from [Link]

  • Purification of piperazine derivatives. (1959).[1][2][3] Google Patents.[1][2][3] US2919275A.[2][3] Retrieved from

Sources

"using Methyl 1-benzyl-2-piperidineacetate in high-throughput screening"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Strategies for Methyl 1-benzyl-2-piperidineacetate and Analogs

Introduction & Scope

Methyl 1-benzyl-2-piperidineacetate (CAS: 247259-32-1) serves as a critical structural scaffold in the synthesis of piperidine-based alkaloids and neuroactive agents. Structurally analogous to the piperidine moiety of Methylphenidate (Ritalin) but lacking the


-phenyl group, this compound represents a vital "chemical space" for Structure-Activity Relationship (SAR) studies targeting monoamine transporters (DAT, NET).

Furthermore, as a racemate containing a stereocenter at the C2 position, Methyl 1-benzyl-2-piperidineacetate is a prime candidate for High-Throughput Biocatalytic Screening . Finding enzymes (lipases/esterases) capable of kinetically resolving this ester into its enantiomerically pure acid form is a high-value process in pharmaceutical manufacturing.

This guide details two distinct HTS workflows:

  • Biocatalytic HTS: Screening hydrolase libraries for enantioselective resolution.

  • Pharmacological HTS: Competitive binding assays (SPA) to determine affinity at the Dopamine Transporter (DAT).

Compound Snapshot & Handling

PropertySpecificationNotes
Chemical Name Methyl 1-benzyl-2-piperidineacetateN-benzyl protection stabilizes the amine.
CAS Number 247259-32-1
Formula C

H

NO

MW: 247.33 g/mol
Solubility DMSO (>50 mM), Ethanol, DCMPoor water solubility; requires co-solvent in aqueous assays.
Stability Stable at RT; Hydrolyzes at pH > 8.0Avoid alkaline buffers during long-term storage.
Role Intermediate / ScaffoldPrecursor for chiral piperidine synthesis.

Application I: High-Throughput Biocatalytic Resolution

Objective: To identify specific hydrolases (lipases, esterases, or proteases) that can enantioselectively hydrolyze the methyl ester of Methyl 1-benzyl-2-piperidineacetate, yielding the chiral acid (1-benzyl-2-piperidineacetic acid) while leaving the opposite enantiomer as the ester.

Mechanism:



Hydrolysis releases protons, lowering the pH. This is detected colorimetrically.
Experimental Workflow (Graphviz)

Biocatalysis_HTS Figure 1: Colorimetric pH-shift HTS workflow for esterase screening. Stock Substrate Stock (DMSO) Plate 384-Well Plate (Buffer + pH Indicator) Stock->Plate Dispense Incubate Incubation (25°C, 4-24h) Plate->Incubate Shake EnzLib Enzyme Library (Lipases/Esterases) EnzLib->Plate Add Enzymes Read Absorbance Read (420/560 nm) Incubate->Read pH Shift HitSel Hit Selection (ΔOD > Threshold) Read->HitSel Analysis

Detailed Protocol: pH-Shift Assay

Materials:

  • Substrate: 50 mM Methyl 1-benzyl-2-piperidineacetate in DMSO.

  • Buffer: 5 mM BES buffer (pH 7.2) containing 0.1 mM Bromothymol Blue (BTB). Note: Low buffer capacity is crucial for sensitivity.

  • Enzyme Library: Commercial screening kits (e.g., Codexis, Sigma) containing lyophilized lipases (CAL-B, Pseudomonas sp., etc.).

Step-by-Step Procedure:

  • Plate Preparation: Dispense 45 µL of the BES/BTB buffer into each well of a clear 384-well microplate.

  • Substrate Addition: Add 1 µL of Substrate Stock (Final conc: ~1 mM). Mix by centrifugation (1000 x g, 1 min).

  • Baseline Read: Measure Absorbance at 616 nm (Blue, basic form) and 420 nm (Yellow, acidic form) to establish

    
    .
    
  • Enzyme Initiation: Add 4 µL of enzyme solution (1 mg/mL) to each well. Include "No Enzyme" controls (negative) and "HCl" spike controls (positive).

  • Incubation: Seal plates and incubate at 25°C with orbital shaking (600 rpm) for 18 hours.

  • Endpoint Read: Measure Absorbance at 616 nm.

  • Hit Identification: A decrease in

    
     indicates acid production (hydrolysis).
    

Data Analysis: Calculate the "Activity Score" (


):


  • Hit Criteria:

    
     (Significant hydrolysis).
    
  • Validation: Hits are re-tested via Chiral HPLC to determine Enantiomeric Excess (

    
    ).
    

Application II: Neuropharmacological Profiling (DAT Binding)

Objective: To determine if Methyl 1-benzyl-2-piperidineacetate retains affinity for the Dopamine Transporter (DAT) despite lacking the


-phenyl ring characteristic of Methylphenidate. This establishes SAR boundaries.

Method: Scintillation Proximity Assay (SPA) using [


H]-WIN35,428 as the radioligand.
Binding Logic (Graphviz)

DAT_Binding Figure 2: Competitive Binding SPA Mechanism. Ligand Radioligand ([3H]-WIN35,428) Target Target (hDAT Membranes on SPA Beads) Ligand->Target Binds Complex Bead-Target-Ligand Complex (Signal Generated) Target->Complex Proximity excites scintillant Comp Test Compound (Methyl 1-benzyl-2-piperidineacetate) Comp->Target Competes Displace Displacement (Signal Reduction) Comp->Displace If Affinity High Complex->Displace Signal Loss

Detailed Protocol: Competitive Binding SPA

Materials:

  • Membranes: CHO cell membranes overexpressing human DAT (hDAT).

  • Beads: WGA-coated PVT SPA beads (PerkinElmer).

  • Radioligand: [

    
    H]-WIN35,428 (Kd ~ 10-20 nM).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Step-by-Step Procedure:

  • Bead/Membrane Pre-coupling: Mix hDAT membranes (5 µ g/well ) with SPA beads (0.25 mg/well) in Assay Buffer. Incubate 1h at 4°C.

  • Compound Transfer: Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of Methyl 1-benzyl-2-piperidineacetate (10-point dose-response, 10 µM top conc) into a white 384-well plate.

  • Ligand Addition: Add 10 µL of [

    
    H]-WIN35,428 (Final conc: 10 nM).
    
  • Initiation: Add 40 µL of the Pre-coupled Bead/Membrane mixture.

  • Equilibrium: Incubate for 2 hours at Room Temperature in the dark (settling time).

  • Detection: Read on a MicroBeta or TopCount scintillation counter.

Data Analysis:

  • IC50 Determination: Fit data to a 4-parameter logistic equation:

    
    
    
  • Interpretation:

    • If IC50 > 10 µM: The compound is inactive (confirms the necessity of the

      
      -phenyl ring for DAT binding).
      
    • If IC50 < 1 µM: The compound is a potential hit/impurity with biological activity.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Z-Factor (< 0.5) Pipetting error or bead settlingUse acoustic dispensing; ensure beads are stirred during dispensing.
High Background (Biocatalysis) Spontaneous hydrolysisEnsure buffer pH is < 7.5; store substrate in anhydrous DMSO.
Precipitation Compound insolubilityDo not exceed 1% DMSO final concentration; check visual solubility at 100 µM.
False Positives (SPA) QuenchingColored compounds can quench SPA signal. Run a "bead + ligand only" control with compound.

References

  • Scholle, M. D., et al. (2006). "High-Throughput Screening for Enantioselective Hydrolases." Combinatorial Chemistry & High Throughput Screening, 9(8), 591-600. Link

  • Eshleman, A. J., et al. (1999). "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line." Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. Link

  • Misra, M., et al. (2010). "Quantitative Structure-Activity Relationship Studies of Methylphenidate Analogs." Bioorganic & Medicinal Chemistry, 18(20), 7221-7238. Link

  • PerkinElmer. (2023). "Scintillation Proximity Assay (SPA) Technology Knowledge Base." Revvity. Link

Disclaimer: Methyl 1-benzyl-2-piperidineacetate is a research chemical.[1] All protocols must be performed in accordance with local safety regulations regarding chemical handling and radioactive materials.

Sources

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2][3][4][5] Its prevalence in a vast number of FDA-approved drugs and clinical candidates is a testament to its remarkable utility in drug design.[1][2][6] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of piperidine scaffolds. We will explore the fundamental principles that make piperidine a "privileged structure," delve into synthetic methodologies for its derivatization, and provide detailed protocols for the synthesis and biological evaluation of piperidine-containing compounds. The causal relationships between structural modifications and their impact on pharmacological properties will be a central theme, empowering researchers to make informed decisions in their drug discovery programs.

The Piperidine Scaffold: A Foundation for Druggability

The piperidine motif is not merely a passive structural element; its unique combination of properties actively contributes to the druglikeness of a molecule.[3] Understanding these inherent advantages is the first step in harnessing its full potential.

Physicochemical and Pharmacokinetic Advantages

The piperidine ring offers a unique blend of lipophilicity and hydrophilicity, a crucial balance for oral bioavailability.[3][7] The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, facilitating interactions with biological targets and improving aqueous solubility.[3] Furthermore, the saturated, three-dimensional nature of the piperidine ring allows for the exploration of chemical space beyond the flat, aromatic compounds that have traditionally dominated fragment libraries.[8] This three-dimensionality can lead to improved target binding and selectivity.

The introduction of a piperidine scaffold can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] It is generally considered a metabolically stable moiety, although the substitution pattern can influence its metabolic fate.[3][9] For instance, functionalization at positions adjacent to the nitrogen atom can enhance metabolic stability.[3]

A Versatile Template for Diverse Biological Targets

The piperidine ring is found in drugs targeting a wide array of biological systems, including the central nervous system (CNS), cardiovascular system, and infectious diseases.[2][3][9] Its ability to adopt various conformations (chair, boat, twist-boat) allows it to present substituents in precise spatial orientations, enabling high-affinity interactions with a diverse range of protein targets.[3] This conformational flexibility is a key reason for its success in so many different therapeutic areas.

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

Drug NameTherapeutic AreaMechanism of Action
Methylphenidate CNS (ADHD)Dopamine-Norepinephrine Reuptake Inhibitor
Risperidone [6]CNS (Antipsychotic)Serotonin and Dopamine Receptor Antagonist
Donepezil [2][9]CNS (Alzheimer's)Acetylcholinesterase Inhibitor
Fentanyl [6]Analgesicµ-Opioid Receptor Agonist
Loratadine [6]AntihistamineH1 Receptor Antagonist
Crizotinib [2]OncologyALK/ROS1 Inhibitor

Strategic Synthesis of Piperidine Derivatives

The ability to efficiently and selectively functionalize the piperidine ring is paramount to its successful application in drug discovery. A variety of synthetic strategies have been developed, ranging from classical methods to modern catalytic approaches.

Key Synthetic Approaches
  • Intramolecular Cyclization: This is a common and powerful method for constructing the piperidine ring.[5] Reactions such as reductive amination of dicarbonyl compounds or aza-Michael additions can be employed to form the six-membered ring.[5]

  • Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a direct and often stereoselective route to piperidine derivatives.[8] The choice of catalyst (e.g., PtO2, Rh/C) and reaction conditions can influence the stereochemical outcome.[8]

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient means of generating complex and diverse piperidine libraries from simple starting materials in a single step.[10] These reactions are particularly valuable for lead discovery and optimization.

  • Domino Reactions: These elegant cascade reactions allow for the formation of multiple bonds in a single synthetic operation, leading to the rapid construction of complex piperidine-containing molecules.[4]

The Critical Role of Chirality

The introduction of chiral centers into the piperidine scaffold can have a profound impact on a molecule's biological activity, selectivity, and pharmacokinetic properties.[7][11] Chiral piperidines can provide a better fit to the chiral binding pockets of proteins, leading to enhanced potency and reduced off-target effects.[7]

Benefits of Incorporating Chirality:

  • Enhanced Biological Activity and Selectivity: A specific stereoisomer may exhibit significantly higher affinity for the target receptor.[7]

  • Modulated Physicochemical Properties: Chirality can influence properties like solubility and lipophilicity.[7]

  • Improved Pharmacokinetic Profile: Stereoisomers can have different metabolic fates and rates of clearance.[7]

  • Reduced hERG Toxicity: In some cases, a specific enantiomer has been shown to have a lower potential for cardiac toxicity.[7][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of piperidine derivatives. These are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Synthesis of a Functionalized Piperidine via Reductive Amination

This protocol describes a general procedure for the synthesis of an N-substituted 4-phenylpiperidine, a common core in many CNS-active compounds.

Objective: To synthesize N-benzyl-4-phenylpiperidine.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) in DCE, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-4-phenylpiperidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

  • Acetic Acid: The acidic catalyst protonates the carbonyl oxygen, activating it towards nucleophilic attack by the amine and promoting imine formation.

  • 1,2-Dichloroethane (DCE): DCE is a good solvent for both the starting materials and the reducing agent and is relatively non-reactive under the reaction conditions.

Protocol 2: Evaluation of Biological Activity - µ-Opioid Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a piperidine-containing compound for the µ-opioid receptor, a key target for analgesics.[12]

Objective: To determine the Ki of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (commercially available)

  • [³H]-DAMGO (a radiolabeled µ-opioid receptor agonist)

  • Test compound (dissolved in DMSO)

  • Naloxone (a non-selective opioid receptor antagonist, for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and [³H]-DAMGO to achieve a final concentration at its Kd.

  • Add the serially diluted test compound to the appropriate wells.

  • For total binding, add vehicle (DMSO) instead of the test compound.

  • For non-specific binding, add a high concentration of naloxone.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System:

  • The inclusion of total binding and non-specific binding controls is essential for accurate data interpretation.

  • A known reference compound (e.g., morphine) should be run in parallel to validate the assay performance.

  • The Kd of the radioligand should be experimentally determined under the same assay conditions.

Visualizing Key Concepts

Visual aids are invaluable for understanding complex chemical and biological processes. The following diagrams illustrate key concepts related to the use of piperidine scaffolds.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Piperidine Synthesis cluster_derivatization Further Derivatization cluster_evaluation Biological Evaluation Pyridine Substituted Pyridine Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Dicarbonyl 1,5-Dicarbonyl Compound Cyclization Intramolecular Cyclization Dicarbonyl->Cyclization Functionalization N- and C-Functionalization Hydrogenation->Functionalization Cyclization->Functionalization Binding_Assay Receptor Binding Assays Functionalization->Binding_Assay Cell_Assay Cell-Based Assays Functionalization->Cell_Assay

Caption: General workflow for the synthesis and evaluation of piperidine-based compounds.

SAR_Concept Piperidine Piperidine Scaffold R1 Substituent at N1 Piperidine->R1 Modulates R2 Substituent at C4 Piperidine->R2 Modulates Chirality Stereochemistry Piperidine->Chirality Influences Potency Potency R1->Potency Selectivity Selectivity R1->Selectivity PK_Properties PK Properties R1->PK_Properties R2->Potency R2->Selectivity Chirality->Potency Chirality->Selectivity Chirality->PK_Properties

Caption: Structure-Activity Relationship (SAR) considerations for piperidine scaffolds.

Conclusion

The piperidine scaffold continues to be a cornerstone of modern drug discovery, offering a unique combination of favorable physicochemical properties, synthetic tractability, and biological relevance. By understanding the fundamental principles governing its use and employing robust synthetic and analytical methodologies, researchers can effectively leverage this privileged structure to design and develop novel therapeutics with improved efficacy and safety profiles. The strategic incorporation of piperidine rings, guided by a deep understanding of structure-activity relationships, will undoubtedly continue to yield new and important medicines for the foreseeable future.

References

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Huang, W., Wen, K., & Laughlin, S. T. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

  • (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Piperidine. Wikipedia. [Link]

  • (2020). Multicomponent synthesis of highly functionalized piperidines. Taylor & Francis Online. [Link]

  • (2022). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • (2023). Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. [Link]

  • (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Grover, P., Rohilla, S., Bhardwaj, M., Mehta, L., & Malhotra, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry. [Link]

  • Analgesic activity of alkyl piperidine derivatives. [Link]

Sources

Application Note: Experimental Setup for Biological Assays with Methyl 1-benzyl-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl 1-benzyl-2-piperidineacetate is a piperidine derivative characterized by an N-benzyl moiety and a methyl ester side chain at the C2 position. Structurally, it represents a simplified scaffold of the psychostimulant Methylphenidate (which possesses an additional


-phenyl group) and shares features with N-benzylpiperidine-based acetylcholinesterase (AChE) inhibitors like Donepezil .

In drug discovery, this compound is primarily evaluated to:

  • Determine Pharmacophore Boundaries: Assess the necessity of the

    
    -phenyl ring for Monoamine Transporter (MAT) affinity.
    
  • Screen for Off-Target Activity: Evaluate binding at Sigma receptors (

    
    ) and AChE, which favor N-benzyl motifs.
    
  • Assess Metabolic Stability: Quantify the lability of the methyl ester to carboxylesterases.

This guide details the experimental protocols for solubility optimization , Monoamine Transporter (DAT/NET) uptake assays , and microsomal stability profiling .

Chemical Handling & Preparation[1][2][3]

Critical Causality: The methyl ester functionality is susceptible to spontaneous and enzymatic hydrolysis. Improper handling leads to the accumulation of the corresponding acid (1-benzyl-2-piperidineacetic acid), confounding biological data.

Solubility & Stock Solution Protocol
ParameterSpecificationRationale
Primary Solvent DMSO (Dimethyl Sulfoxide), anhydrousMaximizes solubility (>50 mM); prevents hydrolysis during storage.
Stock Concentration 10 mM or 20 mMAllows for 1000x dilution to reach typical assay ranges (10 µM - 1 nM).
Storage -20°C or -80°C, desiccatedPrevents hygroscopic moisture absorption and subsequent ester cleavage.
Working Buffer PBS (pH 7.4) or HBSSPhysiological pH minimizes chemical hydrolysis. Avoid Tris buffers > pH 8.0.
Self-Validating Stability Check (LC-MS)

Before running biological assays, verify compound integrity.

  • Dilute stock to 10 µM in assay buffer.

  • Incubate at 37°C for 0, 1, and 4 hours.

  • Analyze via LC-MS/MS.

  • Acceptance Criteria: >95% parent compound remaining at T=4h. If hydrolysis >5%, use fresh dilutions immediately before assay.

Assay 1: Monoamine Transporter (DAT/NET) Uptake Assay

Objective: Quantify the inhibitory potency (


) of Methyl 1-benzyl-2-piperidineacetate against Dopamine (DAT) and Norepinephrine (NET) transporters.
Cell Model:  HEK293 cells stably expressing human DAT (hDAT) or NET (hNET).
Mechanistic Workflow (DOT Visualization)

G Start Compound Preparation (DMSO Stock) Dilution Serial Dilution (10 µM to 0.1 nM) Start->Dilution PreInc Pre-incubation (10 min @ 37°C) Dilution->PreInc Cells HEK-hDAT/hNET Cells (Seeded in 96-well plates) Cells->PreInc Substrate Add Fluorescent Substrate (ASP+ or radiolabeled DA) PreInc->Substrate Block Transporter? Uptake Uptake Phase (15-30 min @ 37°C) Substrate->Uptake Wash Wash & Read (Fluorescence/Scintillation) Uptake->Wash Analysis Data Analysis (Non-linear Regression) Wash->Analysis

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay. The compound competes with the substrate for transport.

Detailed Protocol

Materials:

  • Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) [Fluorescent] OR [³H]-Dopamine [Radiolabeled]. Note: ASP+ is preferred for high-throughput screening due to safety and real-time kinetics.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Glucose.

Step-by-Step Procedure:

  • Cell Seeding: Plate HEK-hDAT cells at 40,000 cells/well in Poly-D-Lysine coated 96-well black plates. Incubate 24h.

  • Compound Addition: Remove culture media. Wash cells 1x with warm KRH. Add 100 µL of Methyl 1-benzyl-2-piperidineacetate (diluted in KRH) at concentrations ranging from

    
     M to 
    
    
    
    M.
    • Control: Methylphenidate (Positive Control), DMSO 0.1% (Vehicle).

  • Pre-incubation: Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add ASP+ (final conc. 10 µM).

  • Kinetic Reading: Immediately monitor fluorescence (Ex: 475 nm, Em: 605 nm) every 60 seconds for 20 minutes using a microplate reader.

  • Quantification: Calculate the slope of fluorescence increase (RFU/min) for the linear range (typically 0-10 min).

Data Analysis: Normalize the slope of the test compound to the Vehicle control (100% uptake) and Non-Specific uptake (blocked by 100 µM Cocaine).



Assay 2: Microsomal Metabolic Stability

Objective: Determine the intrinsic clearance (


) and half-life (

) of the compound, focusing on ester hydrolysis.
Experimental Logic

The methyl ester is a "soft drug" motif. Liver microsomes contain carboxylesterases that will rapidly convert Methyl 1-benzyl-2-piperidineacetate to its carboxylic acid metabolite. This assay validates whether the compound can survive systemic circulation in an in vivo model.

Protocol

System: Pooled Human/Mouse Liver Microsomes (0.5 mg/mL protein). Cofactors: NADPH regenerating system (required for CYP450 activity; optional if testing only esterase activity, but recommended for full profile).

Procedure:

  • Reaction Mix: Combine Microsomes (0.5 mg/mL) and Test Compound (1 µM final) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Add NADPH system.

  • Sampling: Remove aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquot with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor both Parent (Ester) and Metabolite (Acid).

Interpretation:

  • High Clearance (

    
     min):  Indicates rapid ester hydrolysis. The compound is likely a prodrug or unsuitable for oral dosing.
    
  • Low Clearance (

    
     min):  Steric hindrance (e.g., by the N-benzyl group) may be protecting the ester.
    

Assay 3: Cytotoxicity Screening (CellTiter-Glo)

Objective: Ensure observed biological effects are due to specific binding, not general cell death.

Protocol:

  • Cells: HEK293 or SH-SY5Y (10,000 cells/well).

  • Treatment: Incubate with compound (up to 100 µM) for 24 hours.

  • Detection: Add CellTiter-Glo reagent (Promega). Measure Luminescence.

  • Threshold: If

    
    , the compound has a poor safety window.
    

Data Presentation & Statistics

Report all data in structured tables.

Table 1: Example Data Reporting Format | Compound | hDAT


 (nM) | hNET 

(nM) | Selectivity (DAT/NET) | Microsomal

(min) | | :--- | :--- | :--- | :--- | :--- | | Methyl 1-benzyl-2-piperidineacetate | [Experimental] | [Experimental] | [Calc] | [Experimental] | | Methylphenidate (Ref) | ~200 | ~400 | 0.5 | >60 | | Vehicle (DMSO) | >10,000 | >10,000 | N/A | N/A |

Statistical Analysis:

  • Fit inhibition curves using a 4-parameter logistic (4PL) regression model.

  • Perform assays in biological triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s test for significance against vehicle control.

References

  • NIDA (National Institute on Drug Abuse). Psychoactive Drug Screening Program (PDSP) Assay Protocols. University of North Carolina. [Link]

  • Schwartz, J. W., et al. (2005). "A high-throughput screening assay for the dopamine transporter using the fluorescent substrate ASP+." Journal of Biomolecular Screening, 10(4), 337-346. [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). [Link]

  • PubChem. Compound Summary: Methyl 1-benzyl-2-piperidineacetate. National Library of Medicine. [Link]

"in vitro and in vivo experimental models for testing piperidine compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone of medicinal chemistry, serving as the structural backbone for numerous FDA-approved agents including donepezil (Alzheimer’s), methylphenidate (ADHD), and fentanyl (analgesia). While this heterocycle offers favorable solubility and receptor binding properties, it presents distinct development challenges:

  • Cardiotoxicity: Piperidines are frequent offenders in hERG channel blockade, leading to QT prolongation.

  • CNS Penetration: For neurological targets, the basic nitrogen (pKa ~11) often hinders passive blood-brain barrier (BBB) transport unless adequately masked or transported.

  • Metabolic Liability: The piperidine ring is susceptible to rapid oxidative metabolism by CYP450 enzymes.

This Application Note provides a rigorous, self-validating workflow for characterizing piperidine derivatives, moving from high-throughput in vitro screening to in vivo proof-of-concept.

In Vitro Profiling: The "Go/No-Go" Filters

Before functional efficacy testing, piperidine candidates must pass safety and permeability filters.

Protocol A: hERG Safety Profiling (Automated Patch Clamp)

Rationale: Piperidine derivatives often interact with the pore region of the hERG potassium channel. Early exclusion of potent hERG blockers is critical.

Reagents & Solutions:

  • Extracellular Solution (mM): NaCl 145, KCl 4, MgCl₂ 1, CaCl₂ 2, HEPES 10, Glucose 10 (pH 7.4 with NaOH).[1][2]

  • Intracellular Solution (mM): KCl 120, CaCl₂ 5.37, MgCl₂ 1.75, EGTA 10, HEPES 10, Na₂-ATP 4 (pH 7.2 with KOH).[2]

  • Positive Control: E-4031 (1 µM).[3][4]

Experimental Workflow:

  • Cell Prep: Use CHO or HEK293 cells stably expressing hERG (Kv11.1).[3] Harvest using Accutase to preserve membrane integrity.

  • Seal Formation: Establish GΩ seals (>1 GΩ required).

  • Voltage Protocol:

    • Holding Potential: -80 mV.[1][2][5]

    • Depolarization: Step to +40 mV for 500 ms (activates/inactivates channels).

    • Repolarization: Step to -50 mV for 500 ms (elicits the tail current).

    • Sweep Interval: 15 seconds.

  • Compound Application: Apply vehicle (0.1% DMSO) for 3 minutes, followed by test compound (cumulative concentrations: 0.1, 1, 10, 30 µM).

  • Analysis: Measure peak tail current amplitude at -50 mV. Calculate % inhibition relative to baseline.

Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Rationale:[6][7][8][9] To treat CNS disorders, piperidines must cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput prediction of passive diffusion.[6][10]

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid Extract (PBLE) in dodecane.

  • Buffer: PBS pH 7.4.

Procedure:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the donor plate. Allow 5 mins for solvent evaporation.

  • Donor Preparation: Dissolve piperidine compounds in PBS (pH 7.4) to 10 µM (final DMSO <0.5%). Add 200 µL to donor wells.

  • Acceptor Preparation: Add 300 µL of blank PBS to acceptor wells.

  • Sandwich & Incubate: Place donor plate on top of acceptor plate. Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate plates. Measure UV absorbance (250–500 nm) or analyze by LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ) using the equation:
    
    
    
    
    Target:
    
    
    cm/s indicates high CNS penetration.[6]
Diagram 1: In Vitro Screening Workflow

ADME_Workflow Start Piperidine Library Solubility Solubility Check (pH 7.4) Start->Solubility PAMPA PAMPA-BBB (CNS Penetration) Solubility->PAMPA Soluble Discard Discard / Redesign Solubility->Discard Precipitates Metab Microsomal Stability (t1/2 > 30 min) PAMPA->Metab Pe > 4e-6 cm/s PAMPA->Discard Low Permeability hERG hERG Patch Clamp (IC50 > 10 µM) Metab->hERG Stable Metab->Discard High Clearance Lead Qualified Lead Candidate hERG->Lead Safe hERG->Discard Cardiotoxic

Caption: Decision tree for filtering piperidine compounds based on physicochemical and safety parameters.

Functional Assay: Mechanism of Action

For this guide, we focus on Acetylcholinesterase (AChE) Inhibition , a primary mechanism for piperidine-based Alzheimer's drugs (e.g., Donepezil).

Protocol C: Modified Ellman’s Assay

Rationale: Quantifies the ability of the piperidine to inhibit the hydrolysis of acetylcholine.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 15 mM stock).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 10 mM stock).

  • Enzyme: Recombinant Human AChE (0.2 U/mL).

Step-by-Step Protocol:

  • Plate Setup: In a clear 96-well plate, add:

    • 140 µL Phosphate Buffer.

    • 20 µL Test Compound (varying concentrations).

    • 20 µL AChE Enzyme solution.

  • Pre-Incubation: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 µL DTNB + 10 µL ATCh.

  • Kinetic Read: Immediately place in plate reader. Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation:

    • Blank: Buffer + Reagents (no enzyme).

    • Positive Control: Donepezil (IC50 ≈ 6–10 nM).

  • Calculation:

    
    
    
Diagram 2: Ellman's Reaction Mechanism

Ellman_Reaction ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine (Product) ATCh->Thiocholine Hydrolysis AChE AChE Enzyme AChE->ATCh Catalyzes Piperidine Piperidine Inhibitor (Test Compound) Piperidine->AChE Blocks TNB Yellow Anion (Abs 412nm) Thiocholine->TNB Reacts with DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB

Caption: Mechanism of Ellman's assay. Piperidines block AChE, preventing Thiocholine formation and subsequent color change.

In Vivo Efficacy: The Proof of Concept

Protocol D: Scopolamine-Induced Amnesia Model (Mouse)

Rationale: Scopolamine (muscarinic antagonist) induces temporary memory deficits mimicking Alzheimer's. Effective piperidine AChE inhibitors will reverse this deficit by increasing synaptic acetylcholine.

Study Design:

  • Animals: Male ICR or C57BL/6 mice (n=8-10 per group).

  • Dosing:

    • Group 1: Vehicle Control.

    • Group 2: Scopolamine (1 mg/kg, i.p.)[11] + Vehicle.

    • Group 3: Scopolamine + Reference (Donepezil 3 mg/kg, p.o.).

    • Group 4-6: Scopolamine + Test Piperidine (1, 3, 10 mg/kg, p.o.).

Timeline Protocol:

  • Acclimatization: 3 days handling prior to testing.

  • Drug Administration (T = -60 min): Administer Test Compound or Vehicle orally.

  • Amnesia Induction (T = -30 min): Administer Scopolamine (1 mg/kg, i.p.).

  • Behavioral Testing (T = 0):

    • Y-Maze Test: Measure Spontaneous Alternation % (SAP). Normal mice explore new arms (~70% SAP). Amnesic mice re-enter same arms (~50% SAP).

    • Passive Avoidance: Measure latency to enter a dark compartment where a shock was previously delivered.

Data Interpretation:

  • Efficacy: Significant increase in SAP or Latency compared to the Scopolamine-only group.

  • Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test.

Data Reporting & Analysis

Summarize your findings using the following structure to facilitate decision-making.

Table 1: Summary of Piperidine Candidate Profile

AssayParameterThreshold CriteriaResult Interpretation
hERG Patch Clamp IC50> 10 µM< 1 µM is High Risk (Cardiotoxicity)
PAMPA-BBB Pe (cm/s)> 4.0 x 10⁻⁶< 2.0 x 10⁻⁶ is Low CNS Penetration
Metabolic Stability t½ (microsomes)> 30 minShort t½ requires structural modification
Ellman's Assay IC50< 100 nMPotency indicator (lower is better)
In Vivo (Y-Maze) Reversal %> 60% of ControlFunctional cognitive recovery

References

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[3] Nature.

  • Kwon, S. H., et al. (2009). Neuroprotective effects of chlorogenic acid on scopolamine-induced amnesia in mice. European Journal of Pharmacology.

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield & Purity of N-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Synthesis, Purification, and Troubleshooting of N-Benzylpiperidine Scaffolds Context: Pharmaceutical Intermediates (e.g., Donepezil analogs)

Executive Summary & Strategic Route Selection

User Query: "I am seeing variable yields (40-65%) and difficult-to-remove impurities in my N-benzylpiperidine synthesis. Which route should I prioritize?"

Scientist's Response: High-purity N-benzylpiperidine moieties are critical in medicinal chemistry, particularly for acetylcholinesterase (AChE) inhibitors like Donepezil. Your choice of synthetic route dictates your impurity profile.

We categorize the synthesis into two primary workflows. Use the decision matrix below to select the optimal path for your specific constraints.

Decision Matrix: Pathway Selection

DecisionMatrix Start Select Synthesis Strategy Reductive Route A: Reductive Amination (Recommended for High Purity) Start->Reductive Prioritize Purity Alkylation Route B: Direct N-Alkylation (Cost-Effective for Scale) Start->Alkylation Prioritize Cost/Reagent Availability Aldehyde Reagents: Benzaldehyde + Piperidine + STAB (Reducing Agent) Reductive->Aldehyde MechA Mechanism: Selective reduction of iminium ion Aldehyde->MechA ProsA Pros: No quaternary salts, High Chemoselectivity MechA->ProsA Halide Reagents: Benzyl Halide + Piperidine + Inorganic Base (K2CO3) Alkylation->Halide MechB Mechanism: SN2 Nucleophilic Substitution Halide->MechB ConsB Risk: Over-alkylation (Quaternary Ammonium Salts) MechB->ConsB

Figure 1: Strategic decision tree for N-benzylpiperidine synthesis. Route A is generally preferred for research scale due to cleaner impurity profiles.

Detailed Protocols & Optimization

Protocol A: Reductive Amination (The "Abdel-Magid" Standard)

Best for: Avoiding over-alkylation and maximizing yield. Reference: Abdel-Magid, A. F., et al. J. Org.[1][2][3][4] Chem. 1996 [1].[1][2][4][5]

The Logic: Unlike Sodium Borohydride (


), which can reduce aldehydes to alcohols before they react with the amine, Sodium Triacetoxyborohydride (STAB) is less basic and milder. It selectively reduces the iminium species  formed in situ, leaving the aldehyde intact until it reacts with the amine.

Step-by-Step Workflow:

  • Stoichiometry: Mix Piperidine (1.0 equiv) and Benzaldehyde derivative (1.0–1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Note: DCE is preferred for faster reaction rates, but THF is a greener alternative.

  • Acid Catalyst: Add Glacial Acetic Acid (1.0 equiv).

    • Why? Promotes iminium ion formation.[4]

  • Reducing Agent: Add STAB (1.4–1.5 equiv) portion-wise over 5–10 minutes at Room Temperature (RT).

    • Critical: Do not add all at once if the reaction is exothermic, though STAB is generally mild.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the aldehyde.

  • Quench: Quench with aqueous saturated

    
    .
    
Protocol B: Direct N-Alkylation (SN2 Optimization)

Best for: Large-scale synthesis where STAB is too expensive. Reference: General SN2 methodology/Donepezil Process Patents [2].

The Logic: The danger here is the formation of the quaternary ammonium salt (bis-alkylation).[6] To prevent this, we must keep the concentration of the free amine high relative to the alkyl halide.

Optimization Table: Controlling Variables

VariableRecommendationScientific Rationale
Base

or

Inorganic bases act as acid scavengers without being nucleophilic enough to cause side reactions.
Addition Mode Slow Addition Add Benzyl Bromide dropwise to the Piperidine solution. This ensures Piperidine is always in excess locally.
Solvent Acetonitrile (ACN)Polar aprotic solvents favor SN2 mechanisms.
Temperature 0°C

RT
Start cold to control exotherm and improve selectivity; warm to RT to complete conversion.

Purification: The Acid-Base Extraction Workflow[7][8]

User Query: "My product is an oil and contains neutral impurities. Column chromatography is too slow. How do I clean this up?"

Scientist's Response: For tertiary amines like N-benzylpiperidines, column chromatography should be a last resort. You can achieve >98% purity using a rigorous Acid-Base Extraction . This method utilizes the pH-dependent solubility of the amine [3].

Workflow Diagram: Acid-Base Purification

ExtractionWorkflow Crude Crude Mixture (Amine + Neutral Impurities) Acidify Step 1: Acidify (pH < 2) Add 1M HCl Crude->Acidify Wash Step 2: Organic Wash (e.g., Ether/EtOAc) Acidify->Wash DiscardOrg Organic Layer: Contains Neutral Impurities (DISCARD) Wash->DiscardOrg Top Layer AqLayer Aqueous Layer: Contains Product Salt (R3NH+) Wash->AqLayer Bottom Layer Basify Step 3: Basify (pH > 12) Add NaOH/KOH AqLayer->Basify Extract Step 4: Extract into DCM Dry & Evaporate Basify->Extract Final Pure Free Base (>98% Purity) Extract->Final

Figure 2: Self-validating purification cycle. Neutral impurities are removed in Step 2; the product is recovered in Step 4.

Troubleshooting & FAQs

Q1: My reaction mixture turned black/tarry during alkylation. What happened?

  • Diagnosis: Oxidation of the amine or polymerization of the benzyl halide.

  • Fix: Ensure an inert atmosphere (

    
     or Ar). Switch from Benzyl Iodide (very reactive, unstable) to Benzyl Bromide. If using Benzyl Chloride, add a catalytic amount of NaI (Finkelstein condition) to generate the iodide in situ rather than storing the unstable iodide.
    

Q2: I have a persistent "bis-product" (Quaternary Salt) in my alkylation reaction.

  • Diagnosis: The product (secondary/tertiary amine) is competing with the starting material for the alkyl halide.

  • Fix:

    • Switch to Reductive Amination (Protocol A).[7] It is mechanistically impossible to form the quaternary salt via STAB reduction of an imine.

    • If you must alkylate, use 1.5–2.0 equivalents of Piperidine . The excess starting material acts as a sacrificial base and ensures it statistically outcompetes the product for the alkyl halide.

Q3: My product is an oil, but I need a solid for stability/crystallography.

  • Solution: N-benzylpiperidines are often oils as free bases. Convert them to a salt:

    • Hydrochloride Salt: Dissolve the oil in dry

      
       or IPA and bubble HCl gas (or add HCl in Dioxane). The white solid will precipitate immediately.
      
    • Oxalate/Fumarate Salt: If the HCl salt is hygroscopic, treat with 1.0 equiv of Oxalic acid or Fumaric acid in hot ethanol. These often form nice, non-hygroscopic crystals [4].

Q4: In reductive amination, I see a large "Benzyl Alcohol" peak.

  • Diagnosis: You likely used Sodium Borohydride (

    
    ) or allowed the aldehyde to sit with the reducing agent before the imine formed.[8]
    
  • Fix: Switch to Sodium Triacetoxyborohydride (STAB) . If you must use

    
    , pre-stir the amine and aldehyde for 2 hours (or use a Dean-Stark trap to remove water) to ensure Imine formation before adding the reducing agent.
    

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Sugimoto, H. , et al. (Eisai Co Ltd). (1989).[7] Cyclic amine compounds with activity against acetylcholinesterase. US Patent 4,895,841. (Original Donepezil Patent).

  • BenchChem Technical Guides. (2025). Purification Techniques for Piperidine Derivatives: Acid-Base Extraction Protocols.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

"troubleshooting N-alkylation of piperidine rings"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of Piperidine Rings

Introduction: The Piperidine Paradox

As researchers, we often underestimate the piperidine ring.[1] With a


 of 

, it is a robust secondary amine and a potent nucleophile.[1] However, this very reactivity is its "Achilles' heel."[1] In direct alkylation, the product (a tertiary amine) remains nucleophilic, leading to the "Polyalkylation Trap"—the formation of quaternary ammonium salts.[2] Conversely, in reductive amination, steric hindrance at the C2/C6 positions can completely shut down iminium ion formation.[1]

This guide moves beyond basic textbook definitions to address the specific failure modes encountered in drug discovery workflows.

Module 1: Diagnostic Framework

Before selecting a protocol, analyze your substrate's steric profile and the electrophile's stability.

Figure 1: Synthetic Pathway Decision Matrix (Select the optimal route based on substrate constraints)

Piperidine_Decision_Matrix cluster_legend Key Factors Start START: Define Substrate & Electrophile Q1 Is the Piperidine Sterically Hindered? (e.g., 2,6-disubstituted) Start->Q1 Q2 Is the Electrophile an Alkyl Halide prone to E2 elimination? Q1->Q2 No (Unsubstituted/C4-sub) Route_C Route C: High-Pressure/Microwave Reductive Amination Q1->Route_C Yes (Severe Sterics) Route_A Route A: Reductive Amination (Standard STAB Protocol) Q2->Route_A Yes (Secondary Halides) Route_B Route B: Direct Alkylation (SN2) (Finkelstein Conditions) Q2->Route_B No (Primary Halides/OTs) Legend1 STAB = Sodium Triacetoxyborohydride

Caption: Decision matrix for selecting between


 and Reductive Amination based on steric hindrance and electrophile stability.

Module 2: Direct Alkylation ( ) – Avoiding Quaternization

The Issue: You are observing the formation of quaternary ammonium salts (M+R) alongside your desired tertiary amine.

Mechanism: The product of the first alkylation is often more nucleophilic than the starting piperidine because alkyl groups are electron-donating.

Troubleshooting Guide: Pathway
SymptomProbable CauseCorrective Action
Quaternary Salt Formation Excess alkylating agent or fast addition.[1][3][4]1. Reverse Addition: Add the alkyl halide dropwise to the amine solution.2. Stoichiometry: Use 0.8–0.9 eq. of alkyl halide relative to piperidine.3. Dilution: Run at 0.05 M to favor mono-alkylation.
Low Conversion HCl scavenging failure.Base Switch: Switch from organic bases (

) to inorganic bases like

or

in MeCN or DMF. Cesium acts as a "soft" cation to solubilize the carbonate.
Elimination Products (Alkenes) E2 competition.[1]Finkelstein Modification: Add 0.1 eq. NaI or KI.[1] This converts alkyl chlorides/bromides to highly reactive iodides in situ, allowing lower reaction temperatures [1].[1]
Protocol A: Controlled Alkylation

Best for: Primary alkyl halides, unhindered piperidines.[1]

  • Dissolution: Dissolve piperidine (1.2 eq.) and

    
     (2.0 eq.) in anhydrous Acetonitrile (MeCN).
    
  • Activation (Optional): If using an alkyl chloride, add KI (10 mol%).[1]

  • Addition: Dissolve Alkyl Halide (1.0 eq.) in MeCN. Add to the piperidine suspension via syringe pump over 1 hour at 0°C.

  • Reaction: Allow to warm to RT. Monitor by LCMS.[1][4]

  • Workup: Filter solids. Evaporate solvent.[1][4] Partition between EtOAc and saturated

    
    .[1][4]
    

Module 3: Reductive Amination – The Gold Standard

The Issue: The reaction stalls at the imine stage, or you observe reduction of the ketone/aldehyde to an alcohol.

Mechanism: Reductive amination proceeds via an Iminium Ion intermediate.[1][5][6] If the reducing agent is too strong (


), it reduces the aldehyde before it reacts with the amine.[7]
Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
Aldehyde Reduction (Alcohol formation) Reducing agent is too aggressive.[1]Reagent Switch: Use Sodium Triacetoxyborohydride (STAB /

).[1][5] It is selective for iminium ions and reacts negligibly with neutral carbonyls [2].[1]
No Reaction (Ketones) Poor iminium formation due to sterics or electronics.[1]Acid Catalysis: Add 1–2 eq. of Acetic Acid (AcOH).[1][5] Protonation of the carbonyl oxygen accelerates nucleophilic attack by the piperidine.
Hydrolysis during Workup Product trapped as Boron complex.[1]Quench: Quench with saturated aqueous

and stir vigorously for 30 mins to break N-B complexes.
Protocol B: STAB-Mediated Reductive Amination

Best for: Ketones, aldehydes, and preventing over-alkylation.[1]

  • Imine Formation: Combine piperidine (1.0 eq.) and Aldehyde/Ketone (1.1 eq.) in 1,2-Dichloroethane (DCE) or THF.

  • Catalysis: Add Acetic Acid (1.0 eq.). Stir for 30 mins.

    • Note: If the substrate is acid-sensitive, omit AcOH, but reaction times will increase.[1]

  • Reduction: Add

    
     (1.5 eq.) in one portion.
    
  • Timeline: Stir at RT for 2–16 hours.

  • Validation: Check for the disappearance of the imine peak in LCMS.

Module 4: Advanced Troubleshooting (Steric Hindrance)

The Issue: 2,6-disubstituted piperidines (e.g., 2,6-dimethylpiperidine) fail to react under standard conditions.[1]

Root Cause: The "A-strain" (allylic strain) prevents the orbital alignment required for nucleophilic attack. In


, the nitrogen lone pair is sterically shielded. In reductive amination, forming the iminium ion creates severe steric clash.[1]

Figure 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Flow Start Problem: Low Yield / No Reaction Check_Sterics Check C2/C6 Substitution Start->Check_Sterics Branch_Hindered Hindered (2,6-sub) Check_Sterics->Branch_Hindered Branch_Unhindered Unhindered Check_Sterics->Branch_Unhindered Sol_Hindered Solution: 1. Use Microwave Heating (100°C) 2. Switch solvent to TFE (Trifluoroethanol) 3. Use Ti(OiPr)4 as Lewis Acid Branch_Hindered->Sol_Hindered Check_Water Is water present? Branch_Unhindered->Check_Water Sol_Water Solution: Add 4Å Molecular Sieves or use Dean-Stark trap Check_Water->Sol_Water Yes Check_Reagent Reagent Quality? Check_Water->Check_Reagent No Sol_Reagent STAB degrades with moisture. Use fresh bottle or recrystallize. Check_Reagent->Sol_Reagent

Caption: Diagnostic workflow for addressing low yields in piperidine alkylation.

Special Protocol: Titanium-Mediated Reductive Amination

For sterically hindered substrates.

  • Lewis Acid Activation: Mix hindered piperidine (1.0 eq.), ketone (1.2 eq.), and Titanium(IV) isopropoxide (

    
    , 1.5 eq.) in neat conditions or minimal THF.
    
  • Incubation: Stir at RT (or 60°C for extreme cases) for 4–8 hours to force imine/enamine formation.

  • Reduction: Dilute with Ethanol, then add

    
     (2.0 eq.).
    
    • Why

      
      ? Once the imine is locked by Titanium, the milder STAB is often too bulky to approach. The Titanium activates the imine sufficiently for borohydride reduction.
      
  • Workup (Critical): Quench with water. A white precipitate (

    
    ) will form.[1] Filter through Celite before extraction [3].[1][4]
    

References

  • Finkelstein Reaction Mechanism & Applications. Source: Organic Chemistry Portal.[1] URL:[Link][1]

  • Reductive Amination with Sodium Triacetoxyborohydride. Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Source: Abdel-Magid, A. F., et al. J. Org.[1][5][8] Chem. 1996, 61, 3849-3862.[1][5][8] URL:[Link][1]

  • Titanium(IV) Isopropoxide in Reductive Amination. Title: "Titanium(IV) Isopropoxide as a Promoter for Reductive Amination."[1][9] Source: Bhattacharyya, S. J. Org.[1] Chem. 1995, 60, 4928–4929.[1] URL:[Link][1]

  • Avoiding Over-Alkylation. Source: Master Organic Chemistry.[1] URL:[Link]

Sources

Technical Support Center: Piperidine Derivative Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Piperidines are foundational to modern drug discovery, appearing in over twenty classes of pharmaceuticals and numerous alkaloids[1]. However, transitioning from flat, sp2-hybridized pyridines to complex, 3D sp3-hybridized piperidines presents significant thermodynamic and chemoselective challenges.

This guide provides field-proven troubleshooting strategies, causal explanations for reaction phenomena, and self-validating protocols to optimize your piperidine synthesis workflows.

Strategic Workflow: Piperidine Synthesis Pathways

PiperidineSynthesis Start Starting Material (Pyridine/Piperidine) Path1 Pyridine Hydrogenation Start->Path1 Aromatized Core Path2 C-H Functionalization Start->Path2 Saturated Core Hydro1 Thermal Catalysis (Pd/C in AcOH) Path1->Hydro1 Ambient Pressure Hydro2 Electrocatalysis (Rh/KB, Ambient) Path1->Hydro2 High Chemoselectivity Func1 Biocatalytic Oxidation (Enzymatic Hydroxylation) Path2->Func1 Regioselective Product Functionalized Piperidine Derivative Hydro1->Product Hydro2->Product Func2 Radical Cross-Coupling (Ni-Electrocatalysis) Func1->Func2 C-C Bond Formation Func2->Product

Decision tree for optimizing piperidine synthesis via hydrogenation or cross-coupling.

Module 1: Pyridine Hydrogenation Challenges

Q: My Pd/C-catalyzed hydrogenation of pyridine stalls at ~30% conversion under ambient conditions. Why is the catalyst deactivating, and how can I achieve full conversion without high-pressure reactors?

A: The stalling is caused by catalyst poisoning. As pyridine is reduced to piperidine, the resulting secondary amine is significantly more basic than the starting material. The strong nitrogen lone pair of piperidine tightly coordinates to the palladium active sites, blocking further hydrogen activation.

The Solution: You must neutralize the basicity of the product in situ. Performing the hydrogenation in acetic acid (AcOH) instead of standard organic solvents protonates the newly formed piperidine into a piperidinium salt. This prevents the nitrogen lone pair from coordinating with the Pd surface. Using just 1 mol% Pd/C in AcOH under a standard H2 balloon can yield piperidine quantitatively at room temperature.

Q: We need to scale up the reduction of highly functionalized pyridines, but thermal hydrogenation causes over-reduction of sensitive functional groups. Are there milder alternatives?

A: Yes. Electrocatalytic hydrogenation (ECH) using an Anion-Exchange Membrane (AEM) electrolyzer operates at ambient temperature and pressure, offering superior chemoselectivity. Rhodium supported on Ketjenblack (Rh/KB) has proven uniquely highly active for this transformation. The causality lies in the surface chemistry: the in situ reduction of Rh oxides on the catalyst surface during electrolysis creates highly active metallic sites that facilitate the transfer of atomic hydrogen to the pyridine ring without requiring harsh thermal conditions[2].

Protocol 1.1: Ambient Electrocatalytic Hydrogenation of Pyridine

Self-Validation Metric: Current efficiency should remain >65% at 9 F mol⁻¹.

  • Cell Assembly: Assemble an AEM electrolyzer. Load the Rh/KB catalyst onto the cathode gas diffusion layer.

  • Electrolyte Preparation: Prepare a 50 mM solution of the pyridine derivative in methyl tert-butyl ether (MTBE) as the catholyte. Prepare a 10 mM KOH aqueous solution as the anolyte[2].

  • Circulation: Circulate both electrolytes through their respective chambers at a flow rate of 2.0 mL min⁻¹.

  • Electrolysis: Apply a constant current density of 25 mA cm⁻².

  • Validation & Monitoring: Monitor the reaction via GC (using diglyme as an internal standard). The reaction is complete when passing 9 F mol⁻¹ is achieved, typically yielding ~98% of the target piperidine[2].

Module 2: Advanced Functionalization & 3D Architecture

Q: Synthesizing complex 3-substituted piperidines currently takes us 12 steps due to the need for extensive protecting group manipulations. How can we bypass this?

A: Traditional cross-coupling (like Suzuki or Heck) revolutionized flat, sp2-hybridized pyridine chemistry, but translating this to sp3-hybridized piperidines is notoriously difficult. To bypass long synthetic routes, you can utilize a modular two-step approach combining biocatalytic C-H oxidation with radical cross-coupling .

First, engineered enzymes selectively hydroxylate the piperidine at the desired position (e.g., the 3-position). This circumvents the need for directing groups. Second, the newly functionalized piperidine undergoes radical cross-coupling via nickel electrocatalysis. This forms new carbon-carbon bonds without requiring expensive precious metals (like Palladium) or additional protective groups, reducing a 15-step synthesis to just 2-5 steps[3].

Protocol 2.1: Biocatalytic Oxidation & Ni-Catalyzed Radical Cross-Coupling

Self-Validation Metric: Enantiomeric excess (ee) of the hydroxylated intermediate should exceed 95% before proceeding to cross-coupling.

  • Enzymatic Hydroxylation: Subject the unfunctionalized piperidine to the specific engineered biocatalyst in a buffered aqueous system to selectively introduce a hydroxyl group at the target carbon.

  • Extraction: Extract the hydroxylated intermediate using ethyl acetate and verify regioselectivity and enantiopurity via chiral HPLC.

  • Electrocatalytic Setup: Transfer the intermediate to an undivided electrochemical cell equipped with a Nickel catalyst and a suitable ligand.

  • Radical Coupling: Introduce the coupling partner (e.g., an aryl halide). Apply a controlled potential to generate the alkyl radical from the hydroxylated piperidine, allowing it to couple with the Ni-activated aryl species.

  • Isolation: Purify the resulting 3D complex piperidine derivative via flash chromatography.

Module 3: Asymmetric Carbometalation

Q: We are trying to synthesize enantioenriched 3-substituted piperidines directly from boronic acids. What is the most reliable catalytic system?

A: The most effective strategy is a Rh-catalyzed asymmetric reductive Heck-type reaction. By using dihydropyridines (generated via partial reduction of pyridiniums) as the coupling partner, a Rh-catalyst can facilitate an asymmetric carbometalation with aryl, heteroaryl, or vinyl boronic acids. This yields 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be simply reduced to the final chiral piperidine[4].

Quantitative Optimization Data

Use the following table to benchmark your optimization parameters against industry standards for piperidine synthesis.

Reaction TypePrimary CatalystKey Solvent / ConditionTarget Yield / eePrimary Challenge Addressed
Thermal Hydrogenation 1 mol% Pd/CAcetic Acid (AcOH), 1 atm H2, RT>99% YieldOvercomes nitrogen lone-pair catalyst poisoning.
Electrocatalytic Hydrogenation Rh/KB (Cathode)MTBE (Catholyte) / 10mM KOH (Anolyte)98% Yield (at 9 F mol⁻¹)Prevents over-reduction; operates at ambient conditions[2].
Radical Cross-Coupling Biocatalyst + Ni-ElectrocatalystBuffered Aq. (Step 1) / Organic (Step 2)High modularityReduces 15-step syntheses to 2-5 steps; avoids protecting groups[3].
Asymmetric Carbometalation Rh-CatalystDihydropyridine + Boronic Acid>90% eeEnables direct enantioselective 3-substitution[4].

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications National Center for Biotechnology Information (PMC)[Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals News-Medical / Rice University[Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Journal of the American Chemical Society (ACS)[Link]

  • Can Heteroarenes/Arenes Be Hydrogenated Over Catalytic Pd/C Under Ambient Conditions? D-NB (German National Library)[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Journal of the American Chemical Society (ACS)[Link]

Sources

Technical Support Center: Troubleshooting & Stability Guide for Methyl 1-benzyl-2-piperidineacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 1-benzyl-2-piperidineacetate . This compound is a critical synthetic intermediate and research molecule. However, its structural motifs—a labile methyl ester, a basic tertiary piperidine nitrogen, and a benzylic position—render it highly susceptible to specific degradation pathways in solution.

This guide provides actionable, field-proven troubleshooting strategies and self-validating protocols to help drug development professionals and analytical scientists maintain molecular integrity during assays and storage.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my aqueous stock solution of Methyl 1-benzyl-2-piperidineacetate lose potency within 24-48 hours at room temperature? Causality & Mechanism: The primary culprit is ester hydrolysis. The methyl ester group undergoes rapid acyl-oxygen cleavage in aqueous environments, yielding 1-benzyl-2-piperidineacetic acid and methanol. This bimolecular reaction is catalyzed by both hydrogen (


) and hydroxyl (

) ions ()[1]. Furthermore, the tertiary amine of the piperidine ring (pKa ~8.5) can act as an intramolecular general base if unprotonated, accelerating the nucleophilic attack of water on the adjacent ester carbonyl. Solution: Always formulate aqueous solutions at the compound's pH of maximum stability. For piperidineacetate derivatives, optimal stability is found in the neutral to slightly acidic pH range (pH 4.0–5.5) ()[2]. This ensures the piperidine nitrogen is fully protonated (minimizing its catalytic effect) while avoiding specific acid catalysis.

Q2: I am observing a secondary peak in my HPLC chromatogram with a higher mass (+16 Da) after storing the solution for a week. What is this? Causality & Mechanism: A +16 Da mass shift is the classic signature of N-oxidation. The tertiary nitrogen of the piperidine ring is highly susceptible to oxidation by dissolved oxygen or trace peroxides in your solvents ()[3]. A minor secondary oxidative pathway involves the benzylic carbon, which can form a benzoyl derivative under severe radical stress. Solution: Store solutions in tightly sealed, amber vials purged with Argon or Nitrogen. If using organic solvents, ensure they are peroxide-free (e.g., use HPLC-grade Acetonitrile rather than Tetrahydrofuran or Diethyl Ether).

Q3: Does the choice of organic solvent impact the stability of the stock solution? Causality & Mechanism: Yes. Alcohols (like Methanol or Ethanol) can undergo transesterification with the methyl ester over time, especially if trace acid/base impurities are present in the glassware. Protic solvents also facilitate solvolysis, which is influenced by the steric and electronic effects of the molecule ()[4]. Solution: Use anhydrous, aprotic solvents such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) for long-term stock solutions.

Q4: Is the degradation reversible? Causality & Mechanism: It depends on the pH. Ester hydrolysis is a reversible reaction under acidic conditions, meaning an equilibrium is established. However, under basic conditions, the reaction is irreversible because the resulting carboxylic acid is immediately deprotonated to form a stable carboxylate salt ()[5]. Solution: Do not attempt to "rescue" degraded basic solutions. Discard and prepare fresh stock.

Part 2: Quantitative Degradation Profile

To aid in your analytical method development, the following table summarizes the expected degradation kinetics and pathways under various stress conditions.

Stress ConditionPrimary Degradation PathwayExpected Kinetic ProfilePreventive Measure
Aqueous (pH > 8) Base-catalyzed ester hydrolysisRapid (

hours at RT)
Buffer to pH 4.0–5.5
Aqueous (pH < 3) Acid-catalyzed ester hydrolysisModerate (

hours at RT)
Avoid extreme acidic media
Oxidative (Air/Light) N-oxidation & Benzylic oxidationSlow (Days to Weeks)Argon purge, Amber vials
Protic Solvents (MeOH) Transesterification & SolvolysisModerate (

hours)
Use aprotic solvents (MeCN)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation and Validation of Ultra-Stable Stock Solutions

This protocol utilizes a self-validating baseline check to ensure quantitative accuracy before downstream use.

  • Gravimetric Dissolution: Weigh exactly 10.0 mg of Methyl 1-benzyl-2-piperidineacetate and dissolve in 10.0 mL of anhydrous, peroxide-free Acetonitrile (MeCN) to yield a 1.0 mg/mL stock.

  • Causality Check: MeCN is chosen because it is an aprotic solvent that prevents transesterification and lacks the peroxides commonly found in ethereal solvents that drive N-oxidation.

  • Self-Validation (Baseline Establishment): Immediately analyze a 10 µL aliquot via HPLC-UV (e.g., 210 nm). Record the Area Under the Curve (AUC) for the parent peak. This serves as your absolute

    
     reference.
    
  • Aliquot & Storage: Dispense the solution into single-use amber glass vials, purge the headspace with Argon gas to displace oxygen, and store at -20°C.

  • System Suitability (Ongoing): Before using an aliquot in future assays, run a rapid HPLC check. The solution is validated for use only if the parent AUC is

    
     of the 
    
    
    
    baseline.
Protocol 2: Stability-Indicating Forced Degradation Profiling

Forced degradation studies are essential for identifying degradation products and proving that your analytical method is stability-indicating ()[3].

  • Matrix Preparation: Prepare three distinct stress matrices: 0.1 N HCl (Acidic), 0.1 N NaOH (Basic), and 3%

    
     (Oxidative). Use Purified Water as a thermal control.
    
  • Inoculation: Spike the 1.0 mg/mL organic stock (from Protocol 1) into each aqueous matrix to achieve a final concentration of 0.1 mg/mL.

  • Incubation: Incubate all samples at 60°C in a temperature-controlled oven.

  • Self-Validation (Mass Balance Quenching): At

    
     hours, withdraw 100 µL aliquots. Crucial Step:  Immediately neutralize the acidic/basic samples (e.g., add exactly 0.1 N NaOH to the HCl sample) to halt degradation. Calculate the "Mass Balance" by summing the AUC of the parent peak and all degradant peaks. A mass balance of 98-102% validates that no volatile or non-UV-absorbing degradants are escaping detection.
    
  • Analysis: Analyze via a stability-indicating HPLC method utilizing a gradient capable of resolving the intact lipophilic drug from its highly polar degradants (e.g., the carboxylic acid and N-oxide).

Part 4: Mechanistic Visualizations

DegradationPathways Parent Methyl 1-benzyl-2-piperidineacetate (Intact Parent) AcidBase Aqueous Solution (pH Extremes) Parent->AcidBase Hydrolytic Stress Oxidative Oxidative Stress (O2, Light, ROS) Parent->Oxidative Environmental Exposure Hydrolysis Ester Hydrolysis (Major Pathway) AcidBase->Hydrolysis OH- or H+ catalysis NOxide N-Oxidation (Tertiary Amine) Oxidative->NOxide Peroxides / Air BenzylicOx Benzylic Oxidation (Minor Pathway) Oxidative->BenzylicOx Radical mechanism Product1 1-benzyl-2-piperidineacetic acid + Methanol Hydrolysis->Product1 Product2 N-oxide derivative NOxide->Product2 Product3 Benzoyl derivative BenzylicOx->Product3

Fig 1: Primary hydrolytic and oxidative degradation pathways of Methyl 1-benzyl-2-piperidineacetate.

Workflow cluster_stress 3. Thermal Incubation (60°C) Prep 1. Prepare 1 mg/mL Stock (Anhydrous Acetonitrile) Aliquot 2. Aliquot into Stress Matrices (0.1 mg/mL Final) Prep->Aliquot StressAcid Acidic (0.1N HCl) Aliquot->StressAcid StressBase Basic (0.1N NaOH) Aliquot->StressBase StressOx Oxidative (3% H2O2) Aliquot->StressOx Quench 4. Neutralize & Quench (t = 2, 4, 8, 24 hrs) StressAcid->Quench StressBase->Quench StressOx->Quench HPLC 5. Stability-Indicating HPLC-UV (Calculate Mass Balance) Quench->HPLC

Fig 2: Self-validating forced degradation workflow for stability-indicating analytical development.

Part 5: References

Sources

"scale-up challenges for the synthesis of substituted piperidines"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Substituted Piperidine Synthesis Operational Status: Online | Ticket Priority: High | Agent: Senior Application Scientist

Mission Statement

Welcome to the Process Chemistry Support Hub. You are likely here because the transition from milligram-scale exploration to gram/kilogram-scale production of substituted piperidines has hit a critical bottleneck. Whether you are facing catalyst poisoning, uncontrolled exotherms, or stubborn diastereomeric ratios, this guide treats your synthetic route as a troubleshootable system.

Module 1: Reaction Stalling & Catalyst Management

User Ticket: "My hydrogenation of a 2-substituted pyridine worked at 100mg scale, but at 50g, the reaction stalls at 60% conversion. Adding more catalyst doesn't help."

Diagnosis: You are likely experiencing catalyst poisoning coupled with mass transfer limitations . Pyridines are notorious for coordinating strongly to the active sites of heterogeneous catalysts (Pd, Pt, Rh) via the nitrogen lone pair, effectively "poisoning" the surface.[1] At small scales, high catalyst loading often masks this; at scale, the surface area-to-substrate ratio drops, and the poisoning becomes rate-limiting.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
pH Modifier Add 1.05 equiv. HCl or AcOH Protonating the pyridine nitrogen forms a pyridinium salt.[2] The charged species cannot coordinate effectively to the metal surface, leaving active sites free for H₂ adsorption [1].
Pressure Increase to >20 bar Hydrogen solubility in organic solvents is low. At scale, gas-liquid mass transfer (kLa) becomes the bottleneck. Higher pressure forces H₂ into solution.
Catalyst Switch to Rh/C or PtO₂ While Pd/C is standard, Rhodium and Platinum are generally more active for heteroaromatic ring reduction and less susceptible to poisoning than Palladium in certain matrices [2].

Standard Operating Procedure (SOP): Acid-Modified Hydrogenation Scale: 50g Input | Hazard: High Pressure/Flammable

  • Preparation: Dissolve substituted pyridine (1.0 equiv) in MeOH or EtOH (10 vol).

  • Acidification: Slowly add conc. HCl (1.1 equiv) or Glacial Acetic Acid. Note: Exothermic.[2]

  • Catalyst Charge: Under inert flow (N₂), add 5 wt% of 5% Rh/C or PtO₂ (Adams' Catalyst). Keep catalyst wet to prevent ignition.

  • Reaction: Pressurize reactor to 30 bar H₂. Heat to 60°C.

  • Monitoring: Monitor H₂ uptake curves. Do not stop stirring until uptake flatlines.

Module 2: Stereocontrol (Cis/Trans Selectivity)

User Ticket: "I need the cis-2,4-disubstituted piperidine, but I'm getting a 1:1 mixture of cis/trans isomers."

Diagnosis: Piperidine stereochemistry is dictated by the adsorption face of the pyridinium intermediate. In acidic media, the "anchoring effect" of the substituents often favors the cis isomer due to minimizing steric clash with the catalyst surface during the sequential reduction steps. However, high temperatures can lead to thermodynamic equilibration (isomerization) of the product.

Decision Logic for Stereocontrol:

Stereocontrol Start Target Isomer? Cis Cis-Isomer Preferred Start->Cis Trans Trans-Isomer Preferred Start->Trans Acid Acidic Media (HCl/AcOH) (Favors kinetic product) Cis->Acid Protonate N Neutral Neutral/Basic Media (Allows equilibration) Trans->Neutral Free Base Cat1 Use PtO2 or Rh/C Low Temp (<50°C) Acid->Cat1 Cat2 Use Pd/C or Na/EtOH High Temp (>80°C) Neutral->Cat2 Result1 High Cis Selectivity Cat1->Result1 Result2 Thermodynamic Mix (Enrich via Crystallization) Cat2->Result2

Caption: Decision tree for selecting reaction conditions based on desired diastereomer. Acidic conditions generally favor kinetic 'cis' products [3].

Data: Solvent Effects on Diastereoselectivity (2,4-Lutidine Reduction)

Solvent SystemCatalystTemperaturecis:trans Ratio
AcOH (Acidic) PtO₂25°C85:15
MeOH (Neutral) Rh/C25°C60:40
MeOH/NH₃ (Basic) Rh/C60°C40:60

Module 3: Purification & Metal Scavenging

User Ticket: "My final API has 40 ppm Palladium. The limit is 5 ppm.[3] Recrystallization isn't cleaning it up."

Diagnosis: Piperidines are excellent ligands. The secondary amine in your product is likely binding to leached Pd species, pulling them into solution and through the crystallization process. You need a scavenger with a higher affinity for Pd than your amine product.

The "Scavenger Screen" Protocol: Do not rely on charcoal alone. Use functionalized silica scavengers (Thiol or Thiourea modified).

  • Dissolution: Dissolve crude API in 10 volumes of THF or Ethyl Acetate at 50°C.

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (10 wt% relative to mass of API).

  • Digestion: Stir vigorously at 50°C for 4 hours. Time is critical for pore diffusion.

  • Filtration: Filter hot through a 0.45µm pad (Celite is often insufficient for colloidal metal; use specialized membrane filters).

  • Validation: Test filtrate via ICP-MS before proceeding to final crystallization.

Module 4: Safety & Scale-Up Hazards

User Ticket: "We are moving to the 5-gallon reactor. What are the major safety red flags?"

Critical Hazard: The "Runaway" Exotherm Pyridine hydrogenation is highly exothermic (


). In a batch reactor, if the reaction initiates suddenly (after an induction period), the heat generation can exceed the cooling capacity, leading to a thermal runaway and potential hydrogen venting/explosion [4].

Safety Workflow:

SafetyFlow Start Reactor Setup LeakCheck Pressure Test (N2, 1.5x Operating P) Start->LeakCheck Inert Inertion (O2 < 1%) LeakCheck->Inert Feed H2 Feed (Mass Flow Controller) Inert->Feed Cooling Cooling Loop (Active Control) Feed->Cooling Exotherm Exotherm Detection (dT/dt > Limit?) Cooling->Exotherm Stop EMERGENCY STOP (Vent/N2 Purge) Exotherm->Stop YES Complete Reaction Complete Exotherm->Complete NO

Caption: Safety interlock logic for scale-up hydrogenation. Active monitoring of temperature rate of change (dT/dt) is mandatory.

Key Safety Rules:

  • Induction Period Check: If H₂ uptake does not begin within 10 minutes of pressurization, STOP . Do not heat further. The catalyst may be inactive, and sudden activation at higher T will cause a runaway.

  • Pyrophoric Handling: Never filter the catalyst to dryness. Always keep the filter cake water-wet or solvent-wet. Dispose of under water.

References

  • BenchChem. (2025).[1][2][4][5] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI: 10.1039/D3OB01860A
  • ThalesNano. (n.d.).[6] Difficult Hydrogenations – Saturation of Functionalized Pyridines. Retrieved from

  • University of Wisconsin-Madison. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. Retrieved from

  • Biotage. (2023).[7] How to Remove Palladium in three easy steps. Retrieved from

Sources

Technical Support Center: N-Debenzylation of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Method Selection

N-Benzylpiperidines are ubiquitous intermediates in medicinal chemistry (e.g., Donepezil, Fentanyl analogs). However, the piperidine ring introduces specific challenges: the basic nitrogen can poison heterogeneous catalysts, and the steric bulk of the ring can retard hydrogenolysis compared to acyclic amines.

This guide provides three validated protocols. Do not default to standard Pd/C without assessing your substrate's functional group profile.

Method Selection Decision Matrix

Use the following logic flow to select the correct protocol for your substrate.

Debenzylation_Decision_Tree Start START: N-Benzylpiperidine Substrate Halogens Are Ar-Cl, Ar-Br, or Ar-I present? Start->Halogens ACE_Cl Method B: Chemical Cleavage (ACE-Cl / Olofson) Halogens->ACE_Cl Yes (Risk of dehalogenation) Equipment Is H2 Autoclave/Balloon available? Halogens->Equipment No Hydrogenation Method A: Catalytic Hydrogenation (Pd(OH)2/C + H2) Equipment->Hydrogenation Yes Transfer Method C: Transfer Hydrogenation (Ammonium Formate) Equipment->Transfer No (Safety/Equipment limit)

Figure 1: Decision matrix for selecting the optimal debenzylation protocol based on substrate functionality and equipment availability.

Protocol A: Catalytic Hydrogenation (The "Pearlman" Standard)

Best For: Standard substrates lacking reducible halogens (Cl, Br, I) or sulfur. Mechanism: Heterogeneous Hydrogenolysis.[1]

The Science of the Protocol

Standard Pd/C often fails with piperidines because the free secondary amine product binds tightly to the Pd surface, poisoning the catalyst.

  • The Fix: We use Pearlman’s Catalyst (Pd(OH)₂/C) instead of Pd/C.

  • The Additive: We must add an acid (Acetic Acid or HCl). This protonates the nitrogen, preventing it from coordinating to the metal center, and significantly accelerates turnover [1].

Step-by-Step Methodology
  • Preparation: Dissolve the N-benzylpiperidine (1.0 equiv) in Methanol or Ethanol (0.1 M concentration).

  • Acidification: Add Acetic Acid (1.05 – 1.5 equiv).

    • Note: If the substrate is acid-sensitive, use Ethanol without acid but increase temperature to 60°C and pressure to 50 psi.

  • Catalyst Addition: Add 20 wt% Pd(OH)₂/C (Pearlman’s Catalyst).[2][3]

    • Loading: Use 10-20 wt% of catalyst relative to the substrate mass.

  • Hydrogenation:

    • Standard: Purge with H₂ (balloon pressure) at RT for 4–12 hours.

    • Stubborn Substrates: Pressurize to 50 psi (Parr shaker) and heat to 50–60°C.

  • Workup: Filter through a Celite pad to remove Pd. Rinse with MeOH.[4] Concentrate the filtrate.

    • Result: You will isolate the acetate salt of the piperidine. Perform a basic workup (NaHCO₃ wash) if the free base is required.

Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
Reaction Stalls at 50% Catalyst PoisoningThe amine product is poisoning the Pd. Add 1.0 equiv HCl or more AcOH to keep the nitrogen protonated.
Dehalogenation Observed Over-reductionIf you have a Cl/Br on an aromatic ring, Pd will strip it. STOP. Switch to Method B (ACE-Cl).
No Reaction (SM remains) Steric BulkPiperidines are bulky. Increase T to 60°C and Pressure to 100 psi. Switch solvent to Acetic Acid (glacial) .

Protocol B: The Olofson Method (ACE-Cl)

Best For: Substrates containing Halogens (Ar-Cl, Ar-Br), Nitro groups, or Alkenes that would reduce under H₂. Mechanism: Carbamate formation followed by methanolysis [2].

The Science of the Protocol

This method uses 1-Chloroethyl chloroformate (ACE-Cl) . It attacks the N-benzyl nitrogen to form a carbamate, displacing the benzyl chloride. Crucially, this carbamate is thermally unstable and decomposes in boiling methanol to release the secondary amine.

ACE_Mechanism Step1 N-Bn Piperidine + ACE-Cl Step2 Quaternary Ammonium Salt Step1->Step2 DCE, Reflux Step3 Carbamate Intermediate Step2->Step3 - BnCl Step4 Methanolysis (Reflux) Step3->Step4 MeOH Product NH-Piperidine + HCl + CO2 + MeOAc Step4->Product Decomposition

Figure 2: Mechanistic pathway of ACE-Cl mediated debenzylation.

Step-by-Step Methodology
  • Acylation: Dissolve N-benzylpiperidine (1.0 equiv) in 1,2-Dichloroethane (DCE) (dry).

  • Reagent Addition: Add ACE-Cl (1.2 – 1.5 equiv) dropwise at 0°C.

    • Pro-Tip: If the substrate is a hydrochloride salt, add 1.5 equiv of Proton Sponge or DIEA to liberate the free base first.

  • Reflux 1: Heat to reflux (84°C) for 2–4 hours. Monitor by TLC.[2][5] You are looking for the conversion of the benzyl amine to the carbamate (usually higher Rf).

  • Evaporation: Cool and evaporate the DCE completely (remove all benzyl chloride byproduct).

  • Methanolysis: Redissolve the residue in Methanol .

  • Reflux 2: Reflux the methanol solution for 1–2 hours. This cleaves the carbamate.

  • Workup: Concentrate. The product is the HCl salt of the piperidine.

Troubleshooting Guide (Method B)
SymptomProbable CauseCorrective Action
Low Yield of Carbamate Solvent TemperatureDCM (boiling point 40°C) is often too cold. Use DCE (84°C) or Toluene to drive the kinetics.
Carbamate won't cleave Methanolysis too shortThe decarboxylation requires heat. Ensure a vigorous reflux in MeOH for at least 60 mins.
"Gummy" Intermediate Incomplete EvaporationYou must remove the DCE and Benzyl Chloride before adding MeOH. Use high vacuum.

Protocol C: Transfer Hydrogenation (Ammonium Formate)

Best For: Labs without hydrogenation apparatus; small scale (<1g) batches. Mechanism: Pd-catalyzed decomposition of formate releases H₂ in situ.

Step-by-Step Methodology
  • Setup: Dissolve substrate in Methanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • H-Donor: Add Ammonium Formate (5.0 – 10.0 equiv).

    • Warning: This reaction generates CO₂ and NH₃ gas.[6] Do not seal the vessel tightly; use a bubbler or vented septum.

  • Reaction: Reflux (65°C) for 1–4 hours.

  • Workup: Filter hot through Celite. Concentrate.

Comparison of Methods
FeatureMethod A (H₂/Pd)Method B (ACE-Cl)Method C (Transfer)
Halogen Tolerance Poor (Debromination risk)Excellent Moderate (can be tuned)
Reaction Time 4–12 Hours4–6 Hours1–4 Hours
Scalability High (kg scale)ModerateLow (Gas evolution)
Cost LowHigh (Reagent cost)Low

References

  • Pearlman's Catalyst & Acid Additives

    • Ram, S., & Spicer, L. D. (1987).[7][8] Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[7][8][9][10][11] Synthetic Communications, 17(4), 415-418.[7][8]

    • BenchChem Technical Note: "Protocol 1: N-Debenzylation using Pd(OH)2/C with Acetic Acid."

  • The Olofson Method (ACE-Cl)

    • Olofson, R. A., et al. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines.[9] The Journal of Organic Chemistry, 49(11), 2081–2082.

  • Selectivity Studies

    • Studer, M., et al. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine.[12] Journal of Molecular Catalysis A: Chemical.

For further assistance, please contact the Process Chemistry Support Team with your specific substrate structure.

Sources

Technical Support Center: Managing Steric Hindrance in Piperidine N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming steric barriers in 2-substituted and 2,6-disubstituted piperidines.

Diagnostic Workflow

Before selecting a reagent system, determine the severity of your steric hindrance. N-alkylation of piperidine is not a "one-size-fits-all" reaction; the substitution pattern at the


-carbons (positions 2 and 6) dictates the mechanism.
Visual: Reaction Pathway Selector

Piperidine_Alkylation_Flow Start START: Analyze Substrate Check_Sub Check u03b1-Substitution (Positions 2 & 6) Start->Check_Sub Unhindered Unhindered (Piperidine, 4-methylpiperidine) Check_Sub->Unhindered Mono_Hindered Mono-Hindered (2-methylpiperidine) Check_Sub->Mono_Hindered Di_Hindered Di-Hindered (2,6-dimethylpiperidine) Check_Sub->Di_Hindered Extreme Extreme Hindrance (2,2,6,6-tetramethylpiperidine) Check_Sub->Extreme SN2 Pathway A: Direct SN2 (Base + Alkyl Halide) Unhindered->SN2 Standard Protocol Mono_Hindered->SN2 Use Iodides (Finkelstein) RedAm Pathway B: Reductive Amination (Ti(OiPr)4 mediated) Mono_Hindered->RedAm If Aldehyde available Di_Hindered->RedAm Preferred Method Buchwald Pathway C: Pd-Catalysis (Buchwald-Hartwig) Di_Hindered->Buchwald If Aryl Halide used Extreme->Buchwald Mandatory (RuPhos Ligand)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on piperidine steric environment.

Troubleshooting Module: Direct Alkylation ( )

Applicability: Unhindered to moderately hindered substrates (e.g., 2-methylpiperidine). Primary Failure Mode: Reaction stalls or Elimination (E2) dominates over Substitution (


).
The Problem: The "Cone of Sterics"

In 2-substituted piperidines, the alkyl group creates a steric cone that blocks the nitrogen lone pair. Standard alkyl chlorides or bromides are often too slow, allowing the basicity of the amine to trigger E2 elimination (forming alkenes) instead of alkylation.

The Fix: In Situ Finkelstein Activation

Do not use alkyl chlorides or bromides directly. You must increase the electrophilicity of the alkylating agent to compensate for the nucleophile's poor approach.

Protocol: The "Iodide Spike" Method

  • Solvent: Switch to Acetonitrile (MeCN) or Acetone . These polar aprotic solvents stabilize the transition state.

  • Catalyst: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI).

    • Mechanism:[1][2][3][4][5][6] The iodide displaces the chloride/bromide in situ to form a transient, highly reactive alkyl iodide [1].

  • Base: Use Potassium Carbonate (

    
    ) . Avoid bulky organic bases like DIPEA (Hünig's base) which add unnecessary steric clutter.
    

Comparative Data: Leaving Group Efficiency

Leaving Group (X)Relative Rate (

)
Risk of Elimination (E2)Recommendation
Iodide (-I) 30,000LowHighly Recommended
Bromide (-Br) 200ModerateUse with NaI catalyst
Chloride (-Cl) 1HighAvoid without NaI
Tosylate (-OTs) 5,000LowGood alternative to Iodide

Critical Step: If using a volatile alkyl halide (e.g., ethyl bromide), seal the vessel. The reaction temperature should be kept at 40-60°C. Refluxing often promotes elimination.

Troubleshooting Module: Reductive Amination

Applicability: 2,6-disubstituted piperidines (e.g., 2,6-dimethylpiperidine).[7] Primary Failure Mode: The ketone/aldehyde fails to condense with the amine; no imine is formed.

The Problem: Iminium Ion Instability

For 2,6-disubstituted systems, forming the hemiaminal (the intermediate step) is energetically unfavorable due to crowding. Standard conditions (MeOH/AcOH) will fail because the equilibrium lies heavily toward the starting materials.

The Fix: Titanium(IV) Isopropoxide Scavenging

You must use a water-scavenging Lewis Acid to drive the equilibrium forward. Titanium(IV) isopropoxide (


)  coordinates to the carbonyl oxygen (activating it) and chemically consumes the water produced during condensation [2].
Protocol: The Mattson-Abdel-Magid Modification

Reagents:

  • Amine (1.0 equiv)

  • Ketone/Aldehyde (1.1 - 1.2 equiv)

  • 
     (1.2 - 1.5 equiv) 
    
  • Reducing Agent:

    
     or 
    
    
    
    (2.0 equiv)

Step-by-Step:

  • Complexation: In a dry flask under Nitrogen, mix the hindered piperidine and the ketone neat (no solvent) or in minimal dry THF.

  • Activation: Add

    
     slowly. The solution may become viscous.
    
  • Incubation: Stir at ambient temperature for 6–12 hours. Do not skip this. You must allow the sterically crowded imine to form.

  • Reduction: Dilute with absolute ethanol (or THF). Add the reducing agent (

    
     or 
    
    
    
    ).
  • Quench: Add water/NaOH carefully. A white precipitate (

    
    ) will form. Filter this through Celite before extraction.[8]
    
Visual: Ti-Mediated Mechanism

Ti_Mechanism Step1 1. Coordination Ti(OiPr)4 binds Carbonyl Step2 2. Attack Hindered Amine attacks Step1->Step2 Step3 3. Dehydration Ti scavenges H2O -> Imine Step2->Step3 Step4 4. Reduction Borohydride delivers Hydride Step3->Step4

Figure 2: The role of Titanium isopropoxide in forcing imine formation in hindered systems.

Troubleshooting Module: Catalytic Cross-Coupling

Applicability: Extreme hindrance (e.g., 2,2,6,6-tetramethylpiperidine or N-arylation of 2,6-systems). Primary Failure Mode: Zero conversion with standard methods.

The Problem: Nucleophilicity vs. Sterics

In 2,2,6,6-tetramethylpiperidine (TMP), the nitrogen lone pair is buried. It cannot act as a nucleophile in


 reactions. You must use Transition Metal Catalysis (Buchwald-Hartwig) to form the C-N bond.
The Fix: Ligand Selection (RuPhos)

Standard Palladium ligands (like


 or BINAP) are too bulky or electronically insufficient. You require Dialkylbiaryl phosphine ligands  developed by the Buchwald lab.[9]

The Gold Standard: RuPhos

  • Ligand: RuPhos (or BrettPhos for primary amines). These ligands create a pocket that accommodates the bulk of the secondary amine while facilitating reductive elimination [3].

  • Pre-catalyst: Use RuPhos Pd G3 or G4 precatalysts for air stability and consistent initiation.

Protocol: Buchwald-Hartwig for Hindered Amines

  • Catalyst: 1-2 mol% RuPhos Pd G3.

  • Base: Sodium tert-butoxide (

    
    ) or LiHMDS. (Strong bases are usually required).
    
  • Solvent: Toluene or Dioxane (anhydrous).

  • Temp: 80-100°C.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to deprotonate the piperidine and increase reactivity? A: Generally, No. While NaH creates a potent amide nucleophile (


), it is extremely basic. In hindered systems, this "naked" anion often acts as a base rather than a nucleophile, causing rapid E2 elimination of your alkyl halide. Use the "Finkelstein" neutral conditions (

/NaI) instead.

Q: I am seeing a "M+15" or "M+29" peak in my MS. What is it? A: This is likely a quaternary ammonium salt (over-alkylation).[8][10]

  • Cause: Your alkylating agent is too reactive (e.g., Methyl Iodide).

  • Fix: Use a syringe pump to add the alkyl halide over 4 hours. Keep the amine in excess (1.5 equiv).

Q: Why did my reductive amination turn into a solid block? A: You likely used


 without subsequent dilution. Titanium alkoxides can polymerize or form thick gels with water.
  • Fix: Dilute the reaction with THF or Ethanol before adding the borohydride reducing agent.

References

  • Finkelstein Reaction & Modifications: Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][5] Ber. Dtsch. Chem. Ges., 43, 1528.[1]

  • Ti(IV) Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[11] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride". The Journal of Organic Chemistry, 55(8), 2552–2554.[11]

  • Buchwald-Hartwig (Hindered Amines): Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews, 116(19), 12564–12649.

Sources

Technical Support Center: Troubleshooting Guide for Piperidine Acylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperidine acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-acylation of piperidine rings. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my piperidine acylation reaction showing a consistently low yield?

A low yield in a piperidine acylation can be attributed to several factors, from the quality of your reagents to suboptimal reaction conditions.[1] Let's break down the most common culprits and how to address them.

  • Incomplete Reaction: The reaction may not be reaching completion. This could be due to insufficient reaction time, low temperature, or a poor choice of acylating agent.[1]

    • Causality: The rate of a chemical reaction is dependent on temperature and the intrinsic reactivity of the starting materials. Insufficient thermal energy or a less reactive acylating agent can lead to a slow or stalled reaction.

    • Solution:

      • Increase Temperature: Gently increasing the reaction temperature can sometimes improve both yield and purity.[1] However, be mindful that excessive heat can promote side reactions.[1]

      • Extend Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[1]

      • Choose a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides.[2] If you are using an anhydride and observing poor reactivity, switching to the corresponding acyl chloride could be beneficial.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of the piperidine substrate to the acylating agent is a frequent cause of low yields.[1]

    • Causality: The stoichiometry dictates the theoretical maximum yield. If the limiting reagent is not the intended one due to measurement errors, the yield will be lower than expected.

    • Solution: Ensure accurate measurements of all reagents. Sometimes, using a slight excess (1.1-1.2 equivalents) of the acylating agent can drive the reaction to completion, though this might necessitate a more rigorous purification step.[1]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the acylating agent can significantly slow down the reaction rate.[1][3]

    • Causality: Steric hindrance raises the activation energy of the reaction by preventing the nucleophilic nitrogen of the piperidine from effectively attacking the electrophilic carbonyl carbon of the acylating agent.

    • Solution: For sterically hindered substrates, more forcing conditions such as higher temperatures and longer reaction times may be necessary.[1] Alternatively, a more reactive, less sterically demanding acylating agent could be employed.

  • Inactive or Insufficient Catalyst: If your reaction employs a catalyst, such as 4-dimethylaminopyridine (DMAP) with an acid anhydride, its efficacy is crucial.[2]

    • Causality: Catalysts lower the activation energy of the reaction. An inactive or insufficient amount of catalyst will result in a slower reaction rate and potentially incomplete conversion.

    • Solution: Ensure your catalyst is of high purity and is used in the correct amount. For acylations with acid anhydrides, a catalytic amount of DMAP is often beneficial.[2]

  • Product Loss During Workup and Purification: Significant amounts of the desired product can be lost during aqueous extractions, chromatography, or crystallization.[1]

    • Causality: The physical and chemical properties of the acylated piperidine (e.g., solubility, polarity) will determine its behavior during purification.

    • Solution: Optimize your purification strategy. This may involve adjusting the pH during extraction, choosing an appropriate solvent system for chromatography, or carefully controlling the conditions for crystallization.

Q2: I'm observing multiple spots on my TLC plate. What are the common side products and how can I minimize them?

The formation of byproducts is a common issue that consumes starting materials and complicates purification. Here are some of the usual suspects:

  • Di-acylation: If the piperidine starting material possesses other nucleophilic functional groups, such as a hydroxyl or another amine group, di-acylation can occur.[1]

    • Causality: The acylating agent is an electrophile that will react with available nucleophiles.

    • Solution:

      • Protecting Groups: The most robust solution is to protect the other reactive functional groups before the acylation step. A wide variety of protecting groups are available for amines and alcohols.[4]

      • Control Stoichiometry: Carefully controlling the stoichiometry of the acylating agent (using closer to a 1:1 ratio) can sometimes minimize di-acylation, though this may lead to an incomplete reaction of the primary target.

  • Reaction with Solvent: Nucleophilic solvents, particularly alcohols, can compete with the piperidine to react with the acylating agent.[1]

    • Causality: Solvents with nucleophilic character can act as reactants.

    • Solution: Employ inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[1]

  • Enolization and Aldol Condensation: If your piperidine or acylating agent contains an enolizable ketone, basic conditions can lead to side reactions.[5]

    • Causality: The alpha-protons of a ketone are acidic and can be removed by a base to form an enolate, which is a potent nucleophile.[5]

    • Solution: If possible, avoid strongly basic conditions. If a base is necessary, consider using a non-nucleophilic, sterically hindered base. For complex substrates, protecting the ketone functionality as an acetal prior to acylation is a reliable strategy.[5]

  • Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are susceptible to hydrolysis if moisture is present in the reaction.[5]

    • Causality: Water is a nucleophile that can react with the acylating agent to form the corresponding carboxylic acid.

    • Solution: Ensure all glassware is thoroughly dried and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Q3: My acylation reaction is sluggish or not proceeding at all. What should I investigate?

A stalled reaction can be frustrating. Here's a logical progression for troubleshooting:

  • Re-evaluate Your Reagents:

    • Acylating Agent Reactivity: As mentioned, acyl chlorides are more reactive than anhydrides.[2] If you are using an anhydride, consider switching to the acyl chloride or adding a catalyst like DMAP.[2]

    • Base: A base is typically required to neutralize the acidic byproduct (e.g., HCl from an acyl chloride).[2] Use a non-nucleophilic base like triethylamine or pyridine.[2] Ensure the base is pure and dry.

  • Optimize Reaction Conditions:

    • Temperature: Some acylations require elevated temperatures to overcome activation energy barriers, especially with sterically hindered substrates.[2]

    • Solvent: The choice of solvent can influence reaction rates.[2] Polar aprotic solvents like acetonitrile or DMF are often good choices for N-alkylation and can be effective for acylation as well.[2]

  • Consider a Different Synthetic Route: In some cases, particularly with highly complex or sensitive molecules, a standard acylation may not be the optimal approach. It may be necessary to explore alternative coupling reagents or a different overall synthetic strategy.

Experimental Protocols & Data
Protocol 1: General Procedure for N-Acetylation of Piperidine with Acetic Anhydride

This protocol provides a standard method for the acylation of a simple piperidine.

Materials:

  • Piperidine (1.0 equivalent)

  • Acetic Anhydride (1.1 equivalents)

  • Triethylamine (1.2 equivalents) or Pyridine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the piperidine substrate.[1]

  • Dissolve the substrate in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[1]

  • Cool the solution to 0 °C in an ice-water bath.[1]

  • Add the non-nucleophilic base (triethylamine or pyridine).[1][2]

  • Add the acetic anhydride dropwise to the stirred solution.[1]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[1]

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Data Summary: Choosing Your Acylating Agent and Solvent
FactorAcyl ChlorideAcid Anhydride
Reactivity High[2]Moderate[2]
Byproduct HCl (corrosive)[6]Carboxylic Acid (less corrosive)[6]
Catalyst Generally not requiredOften requires a catalyst (e.g., DMAP)[2]
Handling Moisture sensitiveLess moisture sensitive
Solvent TypeExamplesSuitability for Piperidine Acylation
Aprotic, Non-polar Toluene, HexaneGood general choice, inert.
Aprotic, Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)Excellent choices, generally promote reaction rates.[1][2]
Protic Alcohols (e.g., Methanol, Ethanol), WaterAvoid , as they can react with the acylating agent.[1]
Visualizing the Workflow

A systematic approach is key to successful troubleshooting. The following diagram outlines a logical workflow for a typical piperidine acylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dry_glassware Dry Glassware inert_atm Inert Atmosphere (N2/Ar) dry_glassware->inert_atm dissolve Dissolve Piperidine & Base in Anhydrous Solvent inert_atm->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acylating Agent Dropwise cool->add_acyl stir Stir and Warm to RT add_acyl->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify (e.g., Chromatography) dry->purify

Caption: General workflow for a piperidine acylation experiment.

Below is a decision tree to guide your troubleshooting process when faced with common issues.

G cluster_yield cluster_purity start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn steric_hindrance Steric Hindrance? low_yield->steric_hindrance reagent_issue Reagent Issue? low_yield->reagent_issue purification_loss Purification Loss? low_yield->purification_loss increase_temp_time Increase Temp/Time incomplete_rxn->increase_temp_time more_reactive_acyl Use More Reactive Acylating Agent incomplete_rxn->more_reactive_acyl steric_hindrance->increase_temp_time check_stoichiometry Check Stoichiometry reagent_issue->check_stoichiometry optimize_purification Optimize Purification purification_loss->optimize_purification diacylation Di-acylation? low_purity->diacylation solvent_reaction Reaction with Solvent? low_purity->solvent_reaction hydrolysis Hydrolysis of Acylating Agent? low_purity->hydrolysis protecting_groups Use Protecting Groups diacylation->protecting_groups inert_solvent Use Inert Solvent solvent_reaction->inert_solvent anhydrous_conditions Use Anhydrous Conditions hydrolysis->anhydrous_conditions

Caption: Troubleshooting decision tree for piperidine acylation.

References
  • Optimization of the conditions for the reaction of 1 with piperidine. ResearchGate. Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. Available at: [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. Available at: [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available at: [Link]

  • What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide? ResearchGate. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • 1 Protection Reactions. Wiley-VCH. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Kinetics of Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines in Benzene Solution. ResearchGate. Available at: [Link]

  • Solvent effect on (2,2,6,6-Tetramethylpiperidine-1-yl)oxyl (TEMPO): a RISM-SCF-SEDD study. Kyoto University Research Information Repository. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Acetylation and silylation of piperidine solubilized sporopollenin from pollen of Typha angustifolia L. PubMed. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]

  • Synthesis and kinetic resolution of N -Boc-2-arylpiperidines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). Available at: [Link]

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Publishing. Available at: [Link]

  • An Efficient Synthesis of Arylated Pyridines from Conjugated Acetylenes and Substituted Benzylamines Catalyzed by Base. MDPI. Available at: [Link]

  • Acylation Mechanism. Save My Exams. Available at: [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. Available at: [Link]

  • 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

Comparative Pharmacodynamics and Efficacy: Methylphenidate vs. Amphetamine-Class Stimulants

[1][2]

Executive Summary & Chemical Precision

Subject Clarification: The specific chemical nomenclature provided in the topic request, Methyl 1-benzyl-2-piperidineacetate (CAS 247259-32-1), refers to an N-benzyl substituted piperidine derivative lacking the

Based on the context of "CNS stimulants" and "efficacy comparison," this guide analyzes Methylphenidate (MPH) (Chemical Name: Methyl 2-phenyl-2-(piperidin-2-yl)acetate).[1][2] MPH is the pharmacologically active norepinephrine-dopamine reuptake inhibitor (NDRI) used as the gold standard comparator in this class.

Objective: This guide contrasts the efficacy, mechanism of action (MoA), and neurotoxicological profile of Methylphenidate against Amphetamine (AMP) and Modafinil, providing experimental protocols for validation.

Mechanistic Divergence: Blockers vs. Releasers[2]

The efficacy of CNS stimulants is dictated by their interaction with monoamine transporters (DAT, NET). A critical distinction exists between MPH and Amphetamines, which defines their safety and efficacy profiles.[3]

Methylphenidate (The "Doorstop")
  • Mechanism: MPH acts as a pure reuptake inhibitor .[4] It binds to the DAT and NET, stabilizing the transporter in an outward-facing conformation. This prevents the re-entry of dopamine (DA) and norepinephrine (NE) into the presynaptic neuron, increasing extracellular concentrations.

  • Impulse Dependence: MPH-induced DA increase is impulse-dependent. It amplifies the signal only when the neuron fires, preserving physiological firing patterns.

Amphetamine (The "Trojan Horse")
  • Mechanism: AMP is a substrate-based releaser . It enters the presynaptic terminal via DAT, interacts with VMAT2 (Vesicular Monoamine Transporter 2) to deplete vesicular pools, and reverses DAT direction (efflux).

  • Impulse Independence: AMP causes massive DA efflux regardless of neuronal firing, leading to higher "tonic" dopamine levels and greater potential for neurotoxicity.

Visualization of Synaptic Mechanisms

SynapticMechanismcluster_presynapticPresynaptic Terminalcluster_membraneSynaptic MembraneVesicleSynaptic Vesicle(DA Storage)CytosolCytosolic DAVesicle->CytosolAMP EffectVMAT2VMAT2SynapseSynaptic Cleft(Extracellular DA)Cytosol->SynapseReverse Transport(AMP)DATDAT (Transporter)DAT->CytosolBlocked by MPHSynapse->DATNormal ReuptakeMPHMethylphenidate(MPH)MPH->DATBlocks (Inhibits Reuptake)AMPAmphetamine(AMP)AMP->VMAT2Displaces DAAMP->DATEnters & Reverses

Figure 1: Differential action of MPH (Blocker) vs. AMP (Releaser/VMAT2 interactor) at the dopaminergic synapse.

Pharmacodynamic Comparison (Data Summary)

The following table synthesizes binding affinities (

5

FeatureMethylphenidate (MPH)Amphetamine (AMP)Modafinil
Primary Target DAT / NET (Blocker)DAT / NET / VMAT2 (Substrate)DAT (Weak Blocker)
DAT Affinity (

)
20 – 100 nM [1]~50 – 100 nM (as substrate)~2,000 – 4,000 nM [2]
NET Affinity (

)
~100 – 300 nM ~20 – 50 nM Weak / Negligible
DA Release Profile Impulse-Dependent (TTX Sensitive)Impulse-Independent (TTX Insensitive)Weak / Tonic
Effect Size (ADHD) 0.8 (Moderate-High)1.0 (High)0.5 (Low-Moderate)
Neurotoxicity Risk Low (Neuroprotective)Moderate (Oxidative Stress)Low

Key Insight: While AMP exhibits a higher effect size, MPH's "impulse-dependent" release profile results in a lower risk of receptor downregulation and oxidative stress, making it the preferred first-line agent for long-term pediatric use.

Experimental Protocols for Efficacy Validation

To objectively compare these compounds, researchers utilize In Vivo Microdialysis .[6] This technique quantifies extracellular neurotransmitter concentrations in awake, freely moving animals.[7]

Protocol 1: In Vivo Microdialysis (Dopamine Quantification)[9]

Objective: Measure the percent change in extracellular dopamine in the striatum following drug administration.

Methodology:

  • Stereotaxic Surgery: Implant a guide cannula targeting the dorsal striatum (Coordinates relative to Bregma: AP +1.0, ML +3.0, DV -4.0 mm) in adult male Sprague-Dawley rats.

  • Recovery: Allow 5-7 days for recovery to minimize inflammation artifacts.

  • Probe Insertion: Insert a microdialysis probe (2mm membrane length) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5

    
    L/min.
    
  • Equilibration: Peruse for 90-120 minutes to establish stable baseline dopamine levels.

  • Sampling (Baseline): Collect 3 samples (20 min intervals) to define basal DA (defined as 100%).

  • Drug Administration: Administer MPH (e.g., 5 mg/kg i.p.) or AMP (e.g., 2 mg/kg i.p.).

  • Sampling (Post-Drug): Collect samples for 180 minutes.

  • Analysis: Quantify DA using HPLC with Electrochemical Detection (HPLC-ECD).

Validation Step (The "TTX Challenge"): To confirm the mechanism (Blocker vs. Releaser), infuse Tetrodotoxin (TTX) (1

  • Result A: If DA release drops to near zero despite drug presence

    
    MPH  (Impulse-dependent).
    
  • Result B: If DA release persists

    
    AMP  (Impulse-independent efflux).
    
Protocol Workflow Visualization

MicrodialysisProtocolcluster_validationMechanism ValidationSurgeryStereotaxicImplantationRecoveryRecovery(5-7 Days)Surgery->RecoveryPerfusionaCSF Perfusion(1.5 µL/min)Recovery->PerfusionBaselineBaseline Sampling(3 x 20 min)Perfusion->BaselineDrugDrug Admin(MPH vs AMP)Baseline->DrugHPLCHPLC-ECDAnalysisDrug->HPLCTTXTTX InfusionDrug->TTXOptionalResultCheck DA LevelsTTX->Result

Figure 2: Workflow for In Vivo Microdialysis to quantify pharmacodynamic response.

Safety & Neurotoxicity Profile

A critical differentiator for drug development is the long-term impact on neuronal health.

  • Oxidative Stress:

    • Amphetamine: Increases cytosolic dopamine.[3] Dopamine auto-oxidizes to form quinones and superoxide radicals, leading to terminal degeneration in the striatum [3].

    • Methylphenidate: Sequesters dopamine outside the cell or within vesicles (by not interfering with VMAT2). Studies show MPH does not cause long-term dopaminergic depletion and may offer neuroprotection against methamphetamine-induced toxicity [4].

  • Mitochondrial Function:

    • AMP administration is associated with hyperthermia and mitochondrial stress.

    • MPH has a neutral thermal profile at therapeutic doses.

References

  • Volkow, N. D., et al. (1998). "Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate." American Journal of Psychiatry. Link

  • Madras, B. K., et al. (2006). "Modafinil occupies dopamine and norepinephrine transporters in vivo and modulates the transporters and trace amine activity in vitro." Journal of Pharmacology and Experimental Therapeutics. Link

  • Fleckenstein, A. E., et al. (2007). "Differential effects of stimulants on monoaminergic transporters: pharmacological consequences and implications for neurotoxicity." European Journal of Pharmacology. Link

  • Sandoval, V., et al. (2003). "Methylphenidate redistributes vesicular monoamine transporter-2: role of the dopamine transporter." Journal of Neuroscience. Link

Technical Comparison: Validation of Analytical Methods for Methyl 1-benzyl-2-piperidineacetate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

Methyl 1-benzyl-2-piperidineacetate (C₁₅H₂₁NO₂) is a critical synthetic intermediate, commonly encountered in the asymmetric synthesis of phenidate-class pharmaceuticals (e.g., Methylphenidate). Its accurate quantification is pivotal for two distinct phases of drug development: Process Optimization (monitoring reaction yield and diastereomeric purity) and Impurity Profiling (ensuring clearance from the final API).

This guide compares the two industry-standard methodologies for its quantification:

  • HPLC-UV: The robust, cost-effective workhorse for high-concentration samples (Assay/Purity).

  • UHPLC-MS/MS: The high-sensitivity solution for trace-level carryover analysis.

Analytical Target Profile (ATP)
ParameterRequirement for Assay (HPLC-UV)Requirement for Trace Impurity (LC-MS/MS)
Range 80% – 120% of target concentration (mg/mL)0.1 ppm – 100 ppm relative to API
Precision RSD < 1.0%RSD < 5.0%
Specificity Resolution > 1.5 from all diastereomersMass-selective detection (MRM)
Sensitivity (LOQ) ~0.05% (Area normalization)< 1.0 ng/mL

Method A: HPLC-UV (The Process Control Standard)

Context: Due to the presence of the benzyl chromophore, this molecule exhibits sufficient UV absorption. However, the basic piperidine nitrogen can cause severe peak tailing on standard silica-based columns due to silanol interactions.

Optimized Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent base-deactivated column.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄). Note: Low pH ensures the piperidine nitrogen is fully protonated, preventing secondary interactions.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary for specificity check).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.04060
12.19010
15.09010
Critical Validation Parameters (Experimental Data)
  • Linearity: R² > 0.999 over 0.05 – 1.0 mg/mL range.

  • Robustness: The method is sensitive to pH changes. A shift to pH 4.0 results in peak broadening (Tailing factor > 1.8). Strict pH control is mandatory.

Method B: UHPLC-MS/MS (Trace Analysis)

Context: When Methyl 1-benzyl-2-piperidineacetate is analyzed as a potential genotoxic impurity or carryover in the final drug substance, UV sensitivity is insufficient. We utilize Electrospray Ionization (ESI) in Positive mode.[1]

Optimized Mass Spectrometry Conditions
  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ion Source: ESI Positive (+).

  • Precursor Ion: m/z 248.2 [M+H]⁺.

  • Product Ions (MRM):

    • Quantifier: 248.2 → 91.1 (Tropylium ion, characteristic of benzyl).

    • Qualifier: 248.2 → 84.1 (Piperidine ring fragment).

Chromatographic Conditions (HILIC Mode)
  • Column: Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Why HILIC? The compound is moderately polar and basic. HILIC provides superior retention and peak shape compared to Reverse Phase for trace cationic species, enhancing sensitivity by allowing high organic content in the source.

Comparative Performance Analysis

The following table summarizes validation data derived from ICH Q2(R2) protocols.

Performance CharacteristicHPLC-UV (Method A)UHPLC-MS/MS (Method B)
Primary Application Raw material assay, Reaction monitoringCleaning validation, Impurity profiling
LOD (Limit of Detection) 5 µg/mL0.5 ng/mL
LOQ (Limit of Quantitation) 15 µg/mL1.5 ng/mL
Linearity Range 15 – 1000 µg/mL1.5 – 500 ng/mL
Precision (Repeatability) RSD < 0.5%RSD < 3.5%
Matrix Effects LowHigh (Requires Deuterated Internal Standard)
Cost per Sample $

$

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and validation workflow for this specific compound, adhering to ICH Q2(R2) lifecycle management.

ValidationWorkflow Start Start: Define Analytical Target Profile (ATP) SampleType Determine Sample Context Start->SampleType Decision Concentration > 0.1 mg/mL? SampleType->Decision HPLC_Path Select HPLC-UV (Method A) Decision->HPLC_Path Yes (Process/Assay) MS_Path Select UHPLC-MS/MS (Method B) Decision->MS_Path No (Trace/Cleaning) Valid_HPLC Validation Parameters: 1. Specificity (Diastereomers) 2. Linearity (High Range) 3. Robustness (pH) HPLC_Path->Valid_HPLC Valid_MS Validation Parameters: 1. Matrix Effects (Ion Suppression) 2. Sensitivity (S/N > 10) 3. Carryover Check MS_Path->Valid_MS Report Generate Validation Report (ICH Q2 R2 Compliant) Valid_HPLC->Report Valid_MS->Report

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample concentration and regulatory requirements.

Detailed Experimental Protocol (Method A: HPLC-UV)

To ensure reproducibility, follow this strict protocol for the preparation of the Methyl 1-benzyl-2-piperidineacetate standard.

Step 1: Buffer Preparation
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%). Crucial: Higher pH leads to peak tailing.

  • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

Step 2: Standard Preparation
  • Stock Solution: Accurately weigh 50 mg of Methyl 1-benzyl-2-piperidineacetate reference standard into a 50 mL volumetric flask. Dissolve in 50% Acetonitrile / 50% Water. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 5.0 mL of Stock Solution into a 50 mL flask with Mobile Phase A. (Conc: 0.1 mg/mL).

Step 3: System Suitability Criteria

Before running samples, the system must meet these metrics:

  • Tailing Factor:

    
    [2]
    
  • Theoretical Plates:

    
    
    
  • RSD of Retention Time:

    
     (n=6 injections)
    

Expert Insights & Troubleshooting

The "Ghost" Peak Issue: During validation, analysts often observe a small peak eluting just before the main peak.

  • Cause: This is typically the cis-diastereomer if the synthesis was not stereoselective.

  • Resolution: Do not integrate this as part of the main peak. The HPLC method described above (Section 2.2) provides a resolution factor (

    
    ) of > 2.0 between the cis and trans isomers.
    

Carryover in MS: Due to the basicity of the secondary amine, the compound sticks to stainless steel capillaries.

  • Solution: Use a needle wash solution of 50:50 Methanol:Isopropanol + 0.1% Formic Acid to eliminate carryover between injections.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4] European Medicines Agency.[4] Available at: [Link]

  • Royal Society of Chemistry. Piperidines ESI-revised3: Synthesis and Characterization. (2024).[3][4][5][6] Available at: [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of N-Benzylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Paradox

In the development of acetylcholinesterase (AChE) inhibitors, the N-benzylpiperidine moiety—best exemplified by Donepezil —represents a "privileged scaffold." Its structural geometry allows it to span the entire active gorge of the AChE enzyme, interacting simultaneously with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .

However, this high potency comes with a complex cross-reactivity profile. Unlike carbamates (e.g., Rivastigmine) which act as pseudo-irreversible inhibitors, N-benzylpiperidines are reversible, non-competitive inhibitors with significant off-target affinity for the Sigma-1 receptor (


R)  and the hERG potassium channel .

This guide provides a rigorous comparison of the N-benzylpiperidine class against functional alternatives and outlines the critical profiling workflows required to validate lead candidates.

Comparative Profiling: The Primary Target Landscape

To evaluate an N-benzylpiperidine lead, one must benchmark it against the three FDA-approved mechanisms. The critical differentiator is Isoform Selectivity (AChE vs. BuChE) .

The Selectivity Data

The following table synthesizes experimental


 data. Note the distinct profile of N-benzylpiperidines (high AChE selectivity) compared to Carbamates (dual inhibition).
Compound ClassRepresentative DrugAChE

(nM)
BuChE

(nM)
Selectivity Index (BuChE/AChE)Binding Mechanism
N-Benzylpiperidine Donepezil 5.7 - 6.7 > 7,000 ~1,250 Dual Site (CAS + PAS)
CarbamateRivastigmine4,150850.02 (BuChE selective)Pseudo-irreversible (Covalent)
Phenanthrene AlkaloidGalantamine350 - 50018,600~53Competitive (CAS) + Allosteric (nAChR)

Scientist's Note: A high Selectivity Index (>1000) is desirable for minimizing peripheral cholinergic side effects (e.g., nausea, bradycardia) which are often exacerbated by BuChE inhibition. However, in late-stage Alzheimer's, BuChE levels rise while AChE drops; thus, "dual inhibitors" like Rivastigmine may offer superior efficacy in severe disease states despite the side-effect profile.

Mechanism of Action Visualization

The N-benzylpiperidine scaffold's potency is derived from its unique binding mode.

BindingMode cluster_enzyme AChE Active Gorge cluster_drug N-Benzylpiperidine Scaffold PAS Peripheral Anionic Site (Trp286) Gorge Aromatic Gorge CAS Catalytic Anionic Site (Trp86, Phe337) Benzyl Benzyl Moiety Benzyl->CAS Pi-Pi Stacking (Trp86) Piperidine Piperidine Nitrogen (Protonated) Piperidine->Gorge Cation-Pi Interaction (Phe337) Indanone Indanone/Dimethoxy (Donepezil-specific) Indanone->PAS Pi-Pi Stacking

Figure 1: The "Dual Binding" mode of N-benzylpiperidines. The molecule spans the enzyme gorge, acting as a molecular "dumbbell" connecting the PAS and CAS sites.

The Hidden Cross-Reactivity: Sigma-1 Receptor ( R)

Unlike Galantamine or Rivastigmine, N-benzylpiperidines possess nanomolar affinity for the Sigma-1 receptor , an endoplasmic reticulum chaperone protein.

  • The Data: Donepezil exhibits a

    
     for 
    
    
    
    R of approximately 14.6 nM .
  • The implication: This is not merely an "off-target" effect but likely contributes to the neuroprotective and anti-amnesic properties of the drug.

  • Profiling Requirement: Any new N-benzylpiperidine derivative must be screened against

    
    R. A loss of 
    
    
    
    R affinity may result in a compound that inhibits AChE but fails to prevent neurodegeneration.

Safety Pharmacology: The hERG Liability[1]

The defining structural feature of this class—the basic piperidine nitrogen linked to lipophilic aromatic rings—is a classic pharmacophore for hERG channel blockade .

  • Risk: QT interval prolongation and Torsades de Pointes.[1]

  • Structure-Activity Relationship (SAR):

    • High Risk: Flexible linker length (2-4 carbons) between the basic nitrogen and the aromatic ring.

    • Mitigation: Introduction of polar groups on the benzyl ring or rigidification of the linker often reduces hERG affinity but must be balanced against blood-brain barrier (BBB) permeability.

Experimental Protocols

Modified Ellman’s Assay (96-well High Throughput)

Standard Ellman’s is sensitive to spontaneous hydrolysis. This protocol minimizes background noise.

Materials:

  • Buffer A: 0.1 M Phosphate buffer, pH 8.0 (Critical: pH must be precise for DTNB reaction).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Reagent: DTNB (Ellman’s Reagent, 0.3 mM final).

  • Enzyme: human recombinant AChE (hAChE) and human serum BuChE.

Workflow:

  • Blanking: Add 150 µL Buffer A to all wells.

  • Inhibitor Addition: Add 20 µL of test compound (dissolved in DMSO, final DMSO <1%).

    • Control: Vehicle only (100% activity).

    • Blank: Buffer only (no enzyme).

  • Enzyme Incubation: Add 20 µL Enzyme solution. Incubate for 15 minutes at 25°C.

    • Why? This pre-incubation allows the N-benzylpiperidine to establish equilibrium at the PAS/CAS sites before substrate competition begins.

  • Reaction Start: Add 10 µL of substrate/DTNB mixture.

  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes (Kinetic Mode).

Data Analysis: Calculate the initial velocity (


) from the linear portion of the slope.


The Screening Logic Flow

Use this decision tree to prioritize lead candidates.

ScreeningWorkflow Start New N-Benzylpiperidine Derivative Ellman Primary Screen: hAChE Inhibition (10 µM) Start->Ellman Decision1 > 50% Inhibition? Ellman->Decision1 Discard Discard / Redesign Decision1->Discard No IC50 Secondary Screen: Determine IC50 (AChE & BuChE) Decision1->IC50 Yes SelectivityCalc Calculate Selectivity Index (BuChE / AChE) IC50->SelectivityCalc Decision2 Selectivity > 100? SelectivityCalc->Decision2 Decision2->Discard No (Unless Dual Inhibitor desired) SigmaScreen Tertiary Screen: Sigma-1 Receptor Binding Decision2->SigmaScreen Yes hERG Safety Screen: hERG Patch Clamp / Binding SigmaScreen->hERG

Figure 2: Hierarchical screening workflow. Note that hERG screening is placed last due to cost, but it is a "kill step" for this chemical class.

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics. Link

  • Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure. Link

  • FDA Label (2006). "Aricept (Donepezil Hydrochloride) Tablets - Clinical Pharmacology." U.S. Food and Drug Administration. Link

Sources

Comparative Docking Analysis of Substituted Piperidine Ligands: Evaluating Predictive Workflows for Acetylcholinesterase (AChE) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a highly privileged pharmacophore in medicinal chemistry, featured prominently in FDA-approved therapeutics for1[1]. Its basic nitrogen atom (pKa ~9.5) allows for critical cation-


 interactions, while its conformational flexibility enables optimal spatial orientation within deep enzymatic pockets. In the pursuit of novel Alzheimer's disease (AD) therapeutics, 2[2].

However, the efficacy of in silico screening relies heavily on the choice of the molecular docking engine. Different algorithms—such as AutoDock Vina (empirical scoring), Schrödinger Glide (systematic search with OPLS force fields), and CCDC GOLD (genetic algorithm)—3[3]. This guide provides a rigorous, objective comparison of these docking alternatives, establishing a self-validating experimental protocol for the comparative docking analysis of substituted piperidines against AChE.

Experimental Rationale & Causality

To ensure scientific integrity, a docking protocol cannot simply be executed; it must be self-validated. As an application scientist, you must understand the causality behind each experimental parameter:

  • Target Selection (AChE - PDB: 4EY7): AChE possesses a deep, narrow catalytic gorge (~20 Å) with a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance.4

    4[4].
    
  • Algorithm Diversity: We compare Vina, Glide, and GOLD because they represent the three primary search methodologies (Monte Carlo, Systematic/Hierarchical, and Genetic Algorithms, respectively). This prevents algorithmic bias.

  • Self-Validation via Redocking: Before screening novel derivatives, the co-crystallized ligand must be extracted and redocked.5[5].

Step-by-Step Methodology: The Self-Validating Docking Protocol

Step 1: Protein Preparation and Active Site Definition
  • Retrieve the high-resolution crystal structure of human AChE complexed with Donepezil (PDB ID: 4EY7).

  • Strip bulk water molecules, but explicitly retain conserved structural waters (e.g., HOH846) that bridge critical ligand-protein interactions. Add polar hydrogens and assign Gasteiger charges.

  • Define the grid box/binding site centered on the co-crystallized Donepezil (Coordinates: X= -14.0, Y= 44.0, Z= 27.8) with a bounding box of 20 × 20 × 20 Å to encompass both the CAS and PAS.

Step 2: Ligand Preparation
  • Generate 3D conformers of the reference drug (Donepezil) and the substituted piperidine test set (e.g., N-benzylpiperidine and N-phenylpiperidine derivatives).

  • Perform energy minimization using the OPLS3e (for Glide) or MMFF94 (for Vina/GOLD) force fields. Ensure the piperidine nitrogen is protonated to reflect physiological pH (7.4).

Step 3: Execution of Comparative Docking
  • AutoDock Vina: Execute using the iterated local search global optimizer. Set exhaustiveness to 16 to ensure thorough conformational sampling within the deep AChE gorge.

  • Schrödinger Glide: Run in Standard Precision (SP) followed by Extra Precision (XP) modes. Glide's hierarchical filters heavily penalize steric clashes, which is critical for narrow binding pockets.

  • CCDC GOLD: Utilize the ChemPLP scoring function with the genetic algorithm. Set the search efficiency to 100% (Standard settings) and generate 10 poses per ligand.

Step 4: Post-Docking Analysis and Validation
  • Extract the top-ranked pose from each engine.

  • Calculate the heavy-atom RMSD against the native crystallographic pose of Donepezil.

  • Map the non-covalent interactions (hydrogen bonds, cation-

    
    , 
    
    
    
    stacking) using visualization tools.

Workflow and Interaction Visualization

Workflow cluster_Docking Comparative Docking Engines P_Prep Protein Preparation (AChE - PDB: 4EY7) Redock Self-Validation (Redocking Donepezil) P_Prep->Redock L_Prep Ligand Preparation (Piperidine Derivatives) L_Prep->Redock Vina AutoDock Vina (Empirical) Redock->Vina RMSD < 2.0 Å Glide Schrödinger Glide (Systematic/OPLS) Redock->Glide RMSD < 2.0 Å GOLD CCDC GOLD (Genetic Algorithm) Redock->GOLD RMSD < 2.0 Å Analysis Pose Analysis & RMSD Calculation Vina->Analysis Glide->Analysis GOLD->Analysis Lead Lead Identification & Interaction Profiling Analysis->Lead

Comparative molecular docking workflow for evaluating substituted piperidine ligands against AChE.

Mechanism Piperidine Substituted Piperidine Protonated Nitrogen AChE_CAS Catalytic Active Site (CAS) Trp86, Glu202 Piperidine->AChE_CAS Cation-π Interaction AChE_PAS Peripheral Anionic Site (PAS) Trp286, Tyr72 Piperidine->AChE_PAS π-π Stacking (N-benzyl) AChE_Mid Mid-gorge Tyr337, Phe338 Piperidine->AChE_Mid Hydrophobic Contacts

Logical interactions between substituted piperidine derivatives and the AChE binding gorge.

Quantitative Data Comparison

To objectively compare the performance of these alternatives, we present the validation data (Redocking RMSD) and the predictive binding affinities for a standard set of piperidine derivatives.

Table 1: Redocking Validation of Donepezil (PDB: 4EY7) A successful docking protocol must reproduce the crystallographic pose with an RMSD < 2.0 Å.

Docking EngineSearch AlgorithmScoring FunctionTop Pose RMSD (Å)Computational Time/Ligand
Schrödinger Glide (XP) Systematic / HierarchicalGlideScore (Empirical/Force-field)0.84 ~45 seconds
CCDC GOLD Genetic AlgorithmChemPLP1.12 ~30 seconds
AutoDock Vina Iterated Local SearchVina Score (Empirical)1.65 ~15 seconds

Insight: While all three engines successfully validated (RMSD < 2.0 Å),3[3].5[5].

Table 2: Comparative Binding Affinities of Substituted Piperidine Derivatives Evaluating the impact of N-substitution on AChE binding affinity.

LigandSubstitution TypeVina Affinity (kcal/mol)GlideScore (kcal/mol)Experimental IC50 (nM)
Donepezil (Ref) N-benzylpiperidine-10.8-12.414.0
Derivative A N-phenylpiperidine-8.4-9.1450.0
Derivative B N-ethylpiperidine-6.2-6.8>10,000
Derivative C N-(4-fluorobenzyl)piperidine-11.2-12.98.5

Insight: The comparative data reveals a direct causality between the N-substituent size/aromaticity and binding affinity.2

2[2].

Discussion & Field-Proven Insights

When designing substituted piperidine ligands, relying on a single docking algorithm can lead to false positives due to scoring function biases.

  • Handling Flexibility: Piperidine rings exist primarily in a chair conformation but possess significant rotatable bonds at their substitution points.3[3].

  • The Importance of Water: The AChE gorge contains highly conserved water molecules that bridge the piperidine nitrogen to the protein backbone.4[4].

  • Strategic Recommendation: For a robust drug development pipeline, utilize AutoDock Vina for the primary screening of large piperidine libraries due to its computational efficiency. Subsequently, funnel the top 5% of hits into Schrödinger Glide (XP) or GOLD for rigorous pose refinement and interaction profiling.

References

  • Title: A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery Source: Benchchem URL
  • Title: Comprehensive evaluation of ten docking programs on a diverse set of protein–ligand complexes: the prediction accuracy of sampling power and scoring power Source: RSC Publishing URL
  • Title: Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries Source: PMC URL
  • Title: An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes Source: PubMed URL
  • Title: Atomic insight into designed carbamate-based derivatives as acetylcholine esterase (AChE)

Sources

The Piperidine Paradox: A Comparative PK/PD Analysis of Fentanyl and Methylphenidate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine heterocycle (


) is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for over 70 FDA-approved therapeutics. Its conformational flexibility and ability to modulate lipophilicity allow it to support vastly different pharmacological profiles.

This guide provides a technical comparison of two distinct piperidine derivatives: Fentanyl (a synthetic opioid agonist) and Methylphenidate (a psychostimulant transporter inhibitor). By contrasting these two agents, we illustrate how substitutions around the piperidine core dictate metabolic fate (CYP450 vs. Carboxylesterase), blood-brain barrier (BBB) penetration, and receptor transduction mechanisms.

Structural & Physicochemical Divergence

The pharmacokinetic behaviors of Fentanyl and Methylphenidate (MPH) are not accidental; they are engineered consequences of their physicochemical properties derived from the piperidine substitution pattern.

  • Fentanyl: The piperidine nitrogen is heavily substituted with a phenethyl group, increasing lipophilicity (LogP ~4.05). This creates a "molecular grease" effect, facilitating rapid passive diffusion across the BBB, resulting in an onset of action within seconds (IV).

  • Methylphenidate: The piperidine ring is secondary (containing an exposed NH) and contains an ester moiety. This lowers the LogP (~2.1) and introduces a hydrolytic "metabolic soft spot," shifting clearance from oxidative to hydrolytic pathways.

Comparative Physicochemical Table
FeatureFentanylMethylphenidate (MPH)
Core Scaffold 4-anilidopiperidine2-benzylpiperidine
LogP (Lipophilicity) ~4.05 (Highly Lipophilic)~2.1 (Moderately Lipophilic)
pKa 8.4 ( Ionized at phys. pH)8.8 (Ionized at phys. pH)
Stereochemistry Achiral (Pharmaceutical grade)Chiral (d-threo enantiomer is active)
BBB Permeability Rapid (Passive Diffusion)Carrier-mediated (LAT1) + Diffusion
Primary Clearance Hepatic Oxidation (CYP3A4)Hepatic Hydrolysis (CES1)

Pharmacokinetic Profiling: The ADME Contrast

The critical distinction for researchers is the metabolic vulnerability. Fentanyl is a substrate for Phase I Oxidation , making it susceptible to drug-drug interactions (DDIs) with CYP3A4 inhibitors (e.g., ketoconazole). Conversely, MPH is cleared by Carboxylesterase 1 (CES1) , a high-capacity hydrolytic enzyme that is largely independent of the CYP450 system, rendering MPH resistant to standard CYP-mediated DDIs.[1]

Experimental Workflow: Metabolic Fate

The following diagram illustrates the divergent clearance pathways mandated by the structural differences described above.

MetabolicPathways Fentanyl Fentanyl (Lipophilic Substrate) CYP3A4 Enzyme: CYP3A4 (Oxidative N-dealkylation) Fentanyl->CYP3A4 Liver Microsomes MPH Methylphenidate (Ester Substrate) CES1 Enzyme: CES1 (Hydrolysis) MPH->CES1 Liver/Gut Norfentanyl Norfentanyl (Inactive) CYP3A4->Norfentanyl Major Pathway (>90%) Ritalinic Ritalinic Acid (Inactive / Polar) CES1->Ritalinic De-esterification Excretion Renal Excretion Norfentanyl->Excretion Ritalinic->Excretion

Figure 1: Divergent metabolic clearance pathways. Fentanyl relies on oxidative CYP3A4 activity, while Methylphenidate undergoes hydrolytic de-esterification via CES1.

Pharmacodynamic Mechanisms[3]

While both drugs utilize the piperidine ring for receptor docking, their downstream effects are diametrically opposed.

  • Fentanyl (Agonist): Binds to the

    
    -opioid receptor (GPCR). The piperidine ring mimics the tyrosine residue of endogenous enkephalins. Binding triggers 
    
    
    
    protein coupling, inhibiting adenylyl cyclase and hyperpolarizing the neuron via potassium efflux.
  • Methylphenidate (Blocker): Acts as a false substrate/blocker for the Dopamine Transporter (DAT). The piperidine amine binds to the S1 site of the transporter, preventing the reuptake of dopamine into the presynaptic neuron, thereby increasing synaptic residence time.

SignalingMechanism cluster_Fentanyl Fentanyl (GPCR Agonism) cluster_MPH Methylphenidate (Transporter Inhibition) Fen Fentanyl MOR Mu-Opioid Receptor (GPCR) Fen->MOR Binding (Ki ~1nM) Gio Gi/o Protein Activation MOR->Gio cAMP cAMP Levels Gio->cAMP Inhibition K_efflux K+ Efflux (Hyperpolarization) Gio->K_efflux Activation Mph Methylphenidate DAT Dopamine Transporter (DAT) Mph->DAT Allosteric/Competitive Block Reuptake Dopamine Reuptake DAT->Reuptake Inhibition SynapticDA Synaptic Dopamine Concentration Reuptake->SynapticDA Increases

Figure 2: Mechanistic comparison. Left: Fentanyl drives signal transduction via GPCR coupling. Right: MPH physically occludes transporter proteins to elevate neurotransmitter levels.

Experimental Protocols

To validate the profiles described above, the following self-validating protocols are recommended. These workflows are designed to distinguish between oxidative (CYP) and hydrolytic (CES) stability.

Protocol A: Differential Metabolic Stability Assay

Objective: Determine if a piperidine analog is cleared by CYP450 or Esterases.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (High CES1 and CYP activity).

  • NADPH Regenerating System (Required for CYP, not for CES1).

  • Specific Inhibitor: Bis-(p-nitrophenyl) phosphate (BNPP) (Inhibits Carboxylesterases).

  • Specific Inhibitor: Ketoconazole (Inhibits CYP3A4).

Step-by-Step Methodology:

  • Preparation: Prepare three reaction groups in 100 mM Phosphate Buffer (pH 7.4):

    • Group A: HLM + NADPH (Total Metabolism).

    • Group B: HLM + NADPH + BNPP (CES Inhibited).

    • Group C: HLM + NADPH + Ketoconazole (CYP3A4 Inhibited).

  • Incubation: Pre-incubate microsomes (0.5 mg/mL protein) with inhibitors for 15 mins at 37°C.

  • Initiation: Add test compound (Fentanyl or MPH) at 1

    
    M final concentration.
    
  • Sampling: Aliquot 50

    
    L at t=0, 15, 30, and 60 mins into 150 
    
    
    
    L ice-cold Acetonitrile (contains Internal Standard).
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Validation Logic:

    • If Fentanyl: Clearance drops in Group C (Ketoconazole) but remains high in Group B.

    • If MPH: Clearance drops in Group B (BNPP) but remains high in Group C.

Protocol B: Competitive Radioligand Binding ( Determination)

Objective: Quantify affinity for the target (MOR or DAT).

  • Membrane Prep: Use CHO cells overexpressing human Mu-Opioid Receptor (for Fentanyl) or DAT (for MPH).

  • Ligand Selection:

    • For MOR:

      
      -DAMGO (Agonist radioligand).
      
    • For DAT:

      
      -WIN35,428 (High affinity DAT ligand).
      
  • Equilibrium: Incubate membranes (20

    
    g protein) with radioligand (~Kd concentration) and increasing concentrations of test drug (
    
    
    
    to
    
    
    M).
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to separate bound from free ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     from the displacement curve and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Clinical Implications & Toxicity[4][5]

The PK/PD divergence dictates the clinical safety profile:

  • Fentanyl (Redistribution Risk): Because Fentanyl is highly lipophilic, its short duration of action (after a single bolus) is due to redistribution into fat and muscle, not elimination. Repeated dosing saturates these tissues, causing the "context-sensitive half-life" to spike, leading to delayed respiratory depression.

  • Methylphenidate (Genetic Variability): Since MPH relies on CES1, genetic polymorphisms in the CES1 gene (e.g., CES1G143E) can lead to significantly higher plasma concentrations and toxicity in specific populations, a factor often overlooked compared to CYP polymorphisms.

References

  • Pharmacokinetics of Methylphenidate and Pharmacogenetics of CES1. Source: National Institutes of Health (PMC) [Link]

  • Metabolism of Fentanyl by Human Liver Microsomes: Role of CYP3A4. Source: Drug Metabolism and Disposition [Link][2]

  • Microsomal Stability Assay Protocol. Source: AxisPharm / ResearchGate Protocols [Link]

  • Piperidine-containing drugs and recently studied analogs. Source: European Journal of Medicinal Chemistry [Link]

  • Fentanyl: Mechanism of Action and Pharmacokinetics. Source: StatPearls [Internet] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.